Nitrocyclopentane

Catalog No.
S1896577
CAS No.
2562-38-1
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrocyclopentane

CAS Number

2562-38-1

Product Name

Nitrocyclopentane

IUPAC Name

nitrocyclopentane

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2

InChI Key

CJSZWOGCKKDSJG-UHFFFAOYSA-N

SMILES

C1CCC(C1)[N+](=O)[O-]

Canonical SMILES

C1CCC(C1)[N+](=O)[O-]

The exact mass of the compound Nitrocyclopentane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Physical & Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Value
Molecular Formula C5H9NO2 [1] [2]
Molecular Weight 115.13 g/mol [2]
CAS Number 2562-38-1 [1] [2]
Physical State Liquid [1]
Density 1.086 g/mL at 25 °C [1] [2]
Boiling Point 180 °C [1] [2]
Melting Point 143-144 °C [2]
Flash Point 67 °C (152.6 °F) - closed cup [1]
Refractive Index n20/D 1.454 [1] [2]
Vapor Pressure 0.866 mmHg at 25°C [2]

Safety and Handling Information

Category Specifications
Hazard Statements H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) [2]
Signal Word Warning [1] [2]
Target Organ Respiratory system [1]
Personal Protective Equipment (PPE) Eyeshields, Gloves, type ABEK (EN14387) respirator filter [1] [2]
Storage Class Code 10 (Combustible liquids) [1]

Research Applications and Protocols

Nitrocyclopentane is primarily used in two research contexts: as a synthetic intermediate in organic chemistry and as a model compound in toxicological studies.

Synthetic Chemistry Application

This compound derivatives can be synthesized via palladium-catalyzed [3+2] cycloaddition between nitroalkenes and trimethylenemethane (TMM) donors [3]. This method produces highly substituted, enantioenriched cyclopentane derivatives with up to three contiguous stereocenters, valuable for creating complex molecules like cyclopentylamines and cyclopentenones [3].

The experimental protocol involves:

  • Reagents: β,β-disubstituted nitroalkene (e.g., trans-α-methyl-β-nitrostyrene), TMM donor (e.g., 2-[(acetoxymethyl)-3-cyano-4-methoxyphenyl]dimethylsilane), Palladium(0) catalyst (Pd(dba)2), chiral phosphoramidite ligand (e.g., L3) [3].
  • Procedure: React nitroalkene with 1.6 equivalents of TMM donor in dioxane solvent at 50°C, using 5 mol% Pd(dba)2 and 10 mol% chiral ligand [3].
  • Work-up and Purification: Reaction mixture is concentrated under reduced pressure and the cycloadduct is purified by chromatography [3].

The diagram below illustrates the key steps and decision points in this synthetic pathway.

G Start Start Synthesis Nitroalkene β,β-Disubstituted Nitroalkene Start->Nitroalkene TMM Trimethylenemethane (TMM) Donor Start->TMM CatSys Catalyst System: Pd(dba)₂ + Chiral Ligand (L3) Start->CatSys Cycloaddition Palladium-Catalyzed [3+2] Cycloaddition Nitroalkene->Cycloaddition TMM->Cycloaddition CatSys->Cycloaddition Condition Reaction Conditions: Dioxane, 50°C Condition->Cycloaddition Product This compound Cycloadduct Cycloaddition->Product

Toxicology and Mutagenicity Studies

This compound has been investigated for its biological activity, particularly its capacity to cause DNA damage. One key study evaluated its ability to induce DNA repair in rat hepatocytes [1].

The experimental protocol for such assays typically includes:

  • Test System: Primary rat hepatocytes or Salmonella strains TA100 and TA102 for mutagenicity testing (Ames test) [1].
  • Test Article Preparation: this compound and its nitronate form are tested [1].
  • Procedure: Incubate the test system with this compound and measure endpoints such as unscheduled DNA synthesis (for hepatocytes) or reverse mutation (for Ames test) [1].
  • Key Finding: The nitronate form of this compound was found to be mutagenic in Salmonella strains TA100 and TA102 [1].

References

cyclopentane nitro derivative overview

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Pathways and Methodologies

While a direct, step-by-step protocol for synthesizing nitrocyclopentane was not fully detailed in the search results, several relevant synthetic approaches were identified.

  • Intramolecular [3+2] Cycloaddition: One established method involves the synthesis of substituted cyclopentanes via an intramolecular [3+2] cycloaddition of silylnitronates, which are themselves generated from a nitro-Michael reaction between nitroethylene and compounds like 4-pentenal [1]. This method is useful for constructing tri- and tetrasubstituted cyclopentane rings.
  • Functionalization of Cyclopentane Scaffolds: Another strategy involves starting with more complex, pre-functionalized cyclopentane cores. For instance, research has detailed the preparation of various 1,2,3,4,5-pentakis-functionalized cyclopentane derivatives (such as pentamethyl cyclopentadiene) as precursors for complex molecules like [5]radialene [2]. This highlights the versatility of the cyclopentane ring in synthetic chemistry.

The following diagram outlines a general workflow for developing these derivatives, from scaffold synthesis to biological evaluation:

G Start Start: Research Planning A Scaffold Synthesis Intramolecular [3+2] Cycloaddition or Functionalization of Core Start->A B Derivative Synthesis Introduce carboxamide side chains Vary diamine moiety A->B C In Vitro Evaluation Antiproliferative activity across tumor cell lines B->C D Mechanism of Action Study DNA binding Topoisomerase 1 inhibition ROS induction analysis C->D E ADME/Tox & Preclinical D->E

Promising Antitumor Activity and Mechanism

Recent research has shown significant potential for cyclopentane-fused derivatives in oncology drug development.

A 2024 study designed and synthesized a series of 4,11-dihydroxy-5,10-dioxocyclopenta[b]anthracene-2-carboxamides, which are novel analogs of anthracyclines like doxorubicin [3]. The key findings and structure-activity relationships from this study are summarized below:

Aspect Findings & Implications
Antiproliferative Potency Remarkable activity against various mammalian tumor cell lines, including those with multidrug resistance (MDR) mechanisms [3].
Critical Structural Motif The structure of the diamine moiety in the carboxamide side chain is crucial for anticancer activity and target interaction [3].
Key Targets & Mechanisms Interaction with DNA; inhibition of Topoisomerase 1; induction of Reactive Oxygen Species (ROS) [3].
Improved Pharmacokinetics The structural modification significantly increased lipophilicity and cellular uptake compared to doxorubicin [3].
Lysosomal Pathway Demonstrates preferential distribution in lysosomes, suggesting an additional pathway for inducing cytotoxicity [3].
Recommended Moiety 3-Aminopyrrolidine is a superior choice over aminosugars for incorporation into anthraquinone derivatives to circumvent efflux-mediated drug resistance [3].

Key Considerations for Researchers

Based on the current information, here are critical areas for research focus:

  • Overcoming Drug Resistance: The most promising finding is the activity of these derivatives against multidrug-resistant cell lines [3]. This makes them a compelling candidate for developing new therapies where current treatments fail.
  • Optimizing the Side Chain: The diamine moiety in the carboxamide side chain is a key leverage point. Systematic exploration of different diamine structures, particularly cyclic ones like 3-aminopyrrolidine, is essential for optimizing potency and overcoming resistance [3].
  • Safety and Toxicity Profiling: While the search results note an improved safety profile compared to some anthracyclines, comprehensive toxicology and ADME (Absorption, Distribution, Metabolism, and Excretion) studies will be crucial next steps for any drug development program. The flammability and irritation hazards of precursors like this compound also require strict safety protocols during synthesis [4].

References

Physical & Chemical Properties of Nitrocyclopentane

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key physicochemical and safety data for nitrocyclopentane from supplier catalogs and safety databases [1] [2].

Property Value
CAS Number 2562-38-1 [1] [2]
Molecular Formula C5H9NO2 [1] [2]
Molecular Weight 115.132 g/mol [1] [2]
Assay 99% [1]
Physical Form Liquid [1]
Density 1.086 g/mL at 25 °C [1]
Boiling Point 180-181 °C (lit.) [1] [2]
Refractive Index n20/D 1.454 (lit.) [1]
Flash Point 67 °C (closed cup) [1]
Hazard Codes Warning [1]
Safety Notes Mutation data reported. Emits toxic NOx fumes when heated to decomposition [1] [2].

A Modern Protocol: Synthesis via Palladium-Catalyzed [3+2] Cycloaddition

A highly enantioselective method for synthesizing heavily substituted nitrocyclopentanes is the palladium-catalyzed [3+2] cycloaddition between β,β-disubstituted nitroalkenes and a trimethylenemethane (TMM) donor [3]. This method is efficient and provides excellent control over stereochemistry.

The diagram below illustrates the workflow and key mechanistic steps for this palladium-catalyzed [3+2] cycloaddition reaction.

G cluster_legend Key Reaction Features Start Start Reaction Setup Prep1 Prepare Pd Catalyst: Pd(dba)₂ (5-7.5 mol%) Chiral Ligand L3 (10 mol%) Start->Prep1 Prep2 Prepare Reaction Mixture: Solvent: Dioxane (0.15-0.5 M) Nitroalkene (1.0 equiv) TMM Donor 1b (1.6 equiv) Prep1->Prep2 Combine Combine Components under inert atmosphere Prep2->Combine React Heat at 50°C until reaction completion Combine->React Workup Reaction Workup: Chromatographic purification React->Workup Product Obtain this compound Product (High yield, excellent ee and dr) Workup->Product F1 Access to 3 contiguous stereocenters F2 Opposite chirality with donor 1a vs 1b F3 Single diastereomer with donor 1b

Detailed Experimental Procedure [3]:

  • Catalyst Preparation: In an inert atmosphere glovebox, combine Palladium(dba)₂ (5-7.5 mol%) and the chiral phosphoramidite ligand L3 (10 mol%) in a screw-cap vial.
  • Reaction Setup: Add dry dioxane (0.15-0.5 M concentration) to the vial, followed by the β,β-disubstituted nitroalkene substrate (1.0 equivalent). Finally, add the trimethylenemethane donor 1b (1.6 equivalents).
  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat the reaction mixture with stirring at 50°C until TLC analysis indicates complete consumption of the nitroalkene starting material.
  • Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain the desired this compound product.
  • Analysis: The cycloadducts are typically obtained in excellent yields (often >90%) and with >90% enantiomeric excess (ee), often as a single diastereomer when using the cyano TMM donor (1b) [3].

Biological Relevance & Research Context

  • Synthetic Utility: The nitro group in the cyclopentane product is a versatile synthetic handle. It can be further converted into other functional groups, most notably cyclopentylamines and cyclopentenones, which are valuable intermediates in drug synthesis [3].
  • Toxicological Data: Existing safety data indicates that this compound is a secondary nitroalkane and its nitronate form has been shown to be mutagenic in Salmonella strains TA100 and TA102. It has also been examined for its ability to induce DNA repair in rat hepatocytes [1]. This underscores the importance of proper safety protocols when handling this compound.

Research Applications & Future Directions

The primary application of this compound in modern research is as a high-value synthetic intermediate for building complex molecular architectures. The advanced synthetic method highlighted above allows medicinal chemists to rapidly generate libraries of enantioenriched, highly substituted cyclopentane derivatives. These structures are crucial for probing structure-activity relationships in drug discovery programs, particularly when a cyclopentane or cyclopentene core is a desired scaffold in a target molecule [3].

References

nitrocyclopentane physical and chemical data

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Nitrocyclopentanes

A highly enantioselective method for synthesizing nitrocyclopentanes is through a palladium-catalyzed [3+2] cycloaddition between nitroalkenes and trimethylenemethane (TMM) precursors [1]. This reaction produces nitrocyclopentanes in excellent yield and enantioselectivity, making them valuable chiral intermediates.

The diagram below illustrates the general workflow and the utility of the cycloaddition products.

G Nitroalkene Nitroalkene Cycloaddition Asymmetric [3+2] Cycloaddition Nitroalkene->Cycloaddition TMM_Precursor TMM Precursor TMM_Precursor->Cycloaddition Palladium_Catalyst Pd Catalyst Palladium_Catalyst->Cycloaddition Chiral_Ligand Chiral Ligand (e.g., L5) Chiral_Ligand->Cycloaddition Nitrocyclopentane This compound (Chiral Intermediate) Cycloaddition->this compound Reduction Reduction (Zn, acidic MeOH) This compound->Reduction Oxidation Nef Reaction (KOt-Bu, DMDO) This compound->Oxidation Alkylation Alkylation This compound->Alkylation Cyclopentylamine Cyclopentylamine Reduction->Cyclopentylamine Cyclopentenone Cyclopentenone Oxidation->Cyclopentenone Alkylated_Deriv Alkylated Product Alkylation->Alkylated_Deriv

Detailed Experimental Protocol for Synthesis

The following table outlines the optimized reaction conditions based on the research [1].

Parameter Specification
Nitroalkene 1.0 equivalent (e.g., trans-β-nitrostyrene)
TMM Precursor 1.6 equivalents
Catalyst System 5 mol% Pd(dba)₂ and 10 mol% chiral phosphoramidite ligand L5 (with 2-naphthyl groups)
Solvent Toluene
Concentration 0.15 M
Reaction Temperature 23–50 °C (dependent on substrate)
Reaction Outcome Excellent yields (up to 97%) and high enantioselectivity (up to 95% ee)

Key Functionalization Pathways

The nitro group in nitrocyclopentanes is a versatile handle for further chemical transformations, providing access to valuable synthetic intermediates [1].

Transformation Product Conditions & Notes
Reduction to Amine Cyclopentylamine Zinc (Zn) in acidic methanol [1].
Oxidation to Ketone Cyclopentenone 1. Formation of potassium nitronate with potassium tert-butoxide (KOt-Bu). 2. Oxidation with dimethyldioxirane (DMDO). This is a Nef-type reaction that proceeds with minimal racemization [1].
Alkylation Alkylated this compound Palladium-catalyzed prenylation or Michael addition. Proceeds with excellent diastereoselectivity to form tetrasubstituted stereocenters [1].

Implications for Research and Development

The synthesis of enantiomerically pure nitrocyclopentanes is significant because:

  • Pharmaceutical Relevance: The products, particularly cyclopentylamines, are important core structures in active pharmaceutical ingredients, such as the antiviral drug Peramivir [1].
  • Synthetic Versatility: This methodology provides a direct and efficient route to complex, enantioenriched carbocycles that are otherwise challenging to prepare.

References

Modern Electrochemical Oxo-functionalization

Author: Smolecule Technical Support Team. Date: February 2026

A significant advance in the field is an electrochemical method that uses a nitrate salt to perform oxo-functionalization of cyclic alkanes, converting them into valuable compounds like ketones [1] [2].

  • Core Principle: The process uses electric current as a clean reagent. The nitrate anion (NO₃⁻) plays a dual role: it acts as the supporting electrolyte and, upon anodic oxidation, becomes an electrochemical mediator, generating highly reactive nitrate radicals (NO₃•) that can split inert C(sp³)–H bonds [1].
  • Sustainability: This protocol is notable for avoiding transition metal catalysts and stoichiometric chemical oxidizers. The nitrate salt can be recovered and recycled, making it a resource-efficient process [1] [2].
  • Convergent Electrolysis: The method efficiently uses both electrode reactions. While nitrate is oxidized at the anode, molecular oxygen (O₂) is reduced at the cathode to superoxide radicals, completing the electric cycle [1].

Detailed Experimental Protocol

Based on the research, here is a detailed methodology for the electrochemical oxo-functionalization of cyclooctane to cyclooctanone as a model reaction [1] [2]:

  • Reaction Setup: A commercially available electrochemical screening system (e.g., IKA) is used.
  • Electrochemical Cell: Undivided cell.
  • Anode Material: Glassy carbon.
  • Cathode Material: Glassy carbon.
  • Electrolyte: Tetra-butylammonium (TBA) nitrate (0.1 M) in acetonitrile, used without further purification.
  • Substrate: Cyclooctane.
  • Atmosphere: The reaction requires oxygen. An atmosphere of 20% O₂ / 80% N₂ was found to be optimal [1].
  • Reaction Conditions:
    • Current Density: 10 mA cm⁻²
    • Charge Passed: 4 F
    • Stirring Rate: 350 rpm
  • Product Isolation: After electrolysis, the supporting electrolyte (TBA nitrate) can be recovered by extraction and reused [1].

The following diagram illustrates the experimental workflow and the key reaction mechanism.

G cluster_setup Experimental Workflow cluster_mechanism Key Reaction Mechanism setup_start Start: Cyclooctane in Acetonitrile with NO₃⁻ step_atmosphere Set Atmosphere: 20% O₂ / 80% N₂ setup_start->step_atmosphere step_electrodes Insert Electrodes: Glassy Carbon Anode & Cathode step_atmosphere->step_electrodes step_conditions Apply Constant Current: 10 mA cm⁻², 4 F Charge step_electrodes->step_conditions setup_end End: Reaction Mixture Containing Cyclooctanone step_conditions->setup_end anode_reaction Anodic Oxidation: NO₃⁻ - e⁻ → NO₃• step_conditions->anode_reaction cathode_reaction Cathodic Reduction: O₂ + e⁻ → O₂•⁻ (Superoxide) step_conditions->cathode_reaction radical_attack Nitrate Radical (NO₃•) Attacks C-H Bond anode_reaction->radical_attack intermediate Formation of Alkyl Radical and Nitrous Acid radical_attack->intermediate oxidation Further Oxidation Forms Ketone intermediate->oxidation oxidation->setup_end

Experimental workflow and key mechanism for electrochemical oxo-functionalization of cyclic alkanes.

Performance Data and Optimization

The reaction conditions significantly impact the yield. The table below summarizes key optimization data for the model reaction (cyclooctane to cyclooctanone) [1].

Variation from Optimal Conditions Yield of Cyclooctanone Key By-products (Yield)
Optimal: 20% O₂, 10 mA cm⁻² 31% Cyclooctane-1,4-dione (6%)
100% O₂, 10 mA cm⁻² 16% Trace amounts
Ambient Air, 10 mA cm⁻² 23% Cyclooctanol (2%), Cyclooctane-1,4-dione (3%)
100% N₂, 10 mA cm⁻² 0% No reaction
TBA PF₆⁻ as electrolyte 3% -
Acetone as solvent 29% -

Broader Context of Nitro Group Reactivity

While the electrochemical method is a direct functionalization strategy, the nitro group itself is a highly versatile functional group in synthesis.

  • Strong Electron-Withdrawing Effect: The nitro group is one of the most powerful electron-withdrawing groups due to both resonance and inductive effects [3]. This ability can be quantitatively described using substituent constants (σp = 0.78, σp⁻ = 1.27) [3]. This property makes it valuable for modulating the electronic properties of molecules.
  • Nucleophilic Aromatic Substitution (SNAr): On aromatic rings, the nitro group's electron-withdrawing nature strongly activates the ring toward nucleophilic substitution, especially when positioned ortho or para to a leaving group like chloride. It stabilizes the negative charge in the intermediate Meisenheimer complex [4].
  • Reduction to Amines: A quintessential reaction of nitro groups (both aliphatic and aromatic) is their reduction to primary amines. This can be achieved through various methods, including catalytic hydrogenation (e.g., over Pd, Pt, Ni) or with dissolving metals (e.g., Fe, Sn, Zn) in acid [5] [6]. This conversion is crucial in medicinal chemistry, as it transforms a deactivating nitro group into a strongly activating amino group, which is a common pharmacophore [5].

Summary for Research Applications

The electrochemical oxo-functionalization using nitrate represents a modern, sustainable, and metal-free pathway to valorize simple cyclic alkanes into synthetically valuable ketones [1] [2]. The nitro group's powerful electron-withdrawing nature also makes it a critical tool for directing reactivity in nucleophilic substitutions on aromatic systems and for its facile conversion into other functional groups like amines [4] [3].

References

Synthetic Strategy: Palladium-Catalyzed [3+2] Cycloaddition

Author: Smolecule Technical Support Team. Date: February 2026

The most effective method for constructing the nitrocyclopentane core involves a palladium-catalyzed cycloaddition between trimethylenemethane (TMM) donors and nitroalkenes [1]. This reaction is particularly powerful because it can generate cyclopentane rings with up to three contiguous stereocenters in excellent yield and enantioselectivity, controlled by chiral ligands on the palladium catalyst [1].

The choice of TMM donor is critical, as it influences both the reactivity and the stereochemical outcome of the reaction [1].

TMM Donor Key Characteristics Impact on Stereochemistry
Standard Donor (1a) Higher reactivity Modest diastereoselectivity; opposite enantiomer formed compared to 1b [1]
Cyano Donor (1b) Less basic, stabilized intermediate Excellent diastereo- and enantioselectivity; suppresses side reactions [1]

Representative Scope & Quantitative Data

The following table summarizes the synthesis of various this compound derivatives using the cyano TMM donor (1b), which generally provides superior results. The products retain the versatile nitro group, allowing for further transformations into cyclopentylamines or cyclopentenones [1].

Nitroalkene Substrate Product Structure Yield (%) dr ee (%)
trans-α-Methyl-β-nitrostyrene (2) 99 >20:1 96
β-Methyl Substrate 91 >20:1 95
4-Fluoro Substrate 99 >20:1 97
3-Chloro Substrate 99 >20:1 96
Branched Alkyl Substrate 99 >20:1 97
Spirocyclic Product 92 >20:1 99

Detailed Experimental Protocol

This procedure provides a detailed protocol for synthesizing this compound 12 from trans-α-methyl-β-nitrostyrene (2) and the cyano TMM donor (1b) [1].

Reaction Setup

  • Equipment: Conduct the reaction in an oven-dried Schlenk flask under an inert nitrogen or argon atmosphere.
  • Reagents:
    • Nitroalkene 2 (1.0 equiv, 0.2 mmol)
    • TMM Donor 1b (1.6 equiv)
    • Palladium catalyst: Pd(dba)₂ (5 mol %)
    • Chiral Ligand: (R,R)-L3 (Phosphoramidite) (10 mol %)
    • Solvent: Anhydrous Toluene (0.5 M concentration)

Procedure

  • Charge Reactors: In a glovebox, add Pd(dba)₂ and the chiral ligand (R,R)-L3 to the Schlenk flask. Dissolve the mixture in anhydrous toluene.
  • Pre-stir Catalyst: Stir the catalyst-ligand solution for 20 minutes at room temperature to form the active catalytic species.
  • Add Substrates: Add nitroalkene 2 and TMM donor 1b to the reaction flask.
  • Execute Reaction: Heat the reaction mixture to 50°C with stirring. Monitor reaction progress by TLC until the starting nitroalkene is consumed (typically 6-12 hours).
  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound product 12 as a single diastereomer.

Workflow and Mechanistic Pathway

The following diagrams illustrate the overall experimental workflow and the key mechanistic steps involved in the cycloaddition.

SynthesisWorkflow start Reaction Setup step1 Catalyst Pre-stir (Pd(dba)₂ + Ligand L3) start->step1 Inert Atmosphere step2 Add Substrates (Nitroalkene + TMM Donor 1b) step1->step2 20 mins, RT step3 Heat Reaction (50°C in Toluene) step2->step3 Mix step4 Reaction Work-up (Dilution, Washing, Drying) step3->step4 6-12 hours step5 Purification (Flash Chromatography) step4->step5 Concentrate end Pure this compound step5->end Isolate Product

Diagram 1: Experimental workflow for the synthesis of this compound via Pd-catalyzed cycloaddition.

Mechanism cat Pd(0) + Chiral Ligand complex Pd-TMM Complex cat->complex Oxidative Addition tmm TMM Donor (1b) tmm->complex addition Nucleophilic Addition (Enantiodetermining) complex->addition nitro Nitroalkene nitro->addition cyclization Ring Closure addition->cyclization product This compound Product cyclization->product release Pd(0) Release cyclization->release Reductive Elimination release->cat Catalyst Cycle

Diagram 2: Proposed catalytic cycle for the enantioselective Pd-TMM [3+2] cycloaddition.

Application Notes for Drug Development

  • Versatile Synthetic Intermediates: The nitro group in the cyclopentane products serves as a direct handle for conversion into other functional groups highly relevant to drug development. As noted in the primary research, these nitrocyclopentanes can be efficiently transformed into cyclopentylamines (key pharmacophores) and cyclopentenones (versatile synthetic intermediates) [1].
  • Ligand Control: The enantioselectivity of the reaction is exclusively dependent on the structure of the chiral phosphoramidite or diaminophosphite ligand used [1]. Screening a small library of ligands is recommended to optimize ee for non-standard substrates.
  • Solvent and Impurity Control: The formation of open-chain side products can sometimes poison the catalyst. Using dioxane as a solvent can suppress this impurity and improve yield without increasing catalyst loading [1].

Reference Data

For research involving the physical and thermodynamic properties of this compound itself, the NIST Web Thermo Tables (WTT) provide critically evaluated data [2]. This database includes properties such as normal boiling temperature, critical temperature and pressure, density, heat capacity, and enthalpy of formation for this compound (C₅H₉NO₂) [2].

References

nitrocyclopentane nucleophilic substitution protocol

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Reaction Landscape

Nitrocyclopentane features a nitro group (-NO₂) attached to a secondary carbon on a cyclopentane ring. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent carbon [1].

Your primary strategic decision will be whether the reaction proceeds via an SN1 or SN2 mechanism. The table below summarizes the key factors to consider for this compound.

Factor Consideration for this compound SN1 Implication SN2 Implication
Substrate Structure Secondary alkyl nitro compound Tertiary substrates are best; secondary are moderate. Favored by stability of carbocation intermediate [2] [3]. Methyl & primary are best; secondary are moderate but possible. Hindered by sterics around the carbon [2] [3].
Leaving Group The nitro group itself is a poor leaving group. Another leaving group (e.g., halide) must be present on the carbon. Requires a good leaving group (I⁻, Br⁻, TsO⁻) [4] [2]. Requires a good leaving group (I⁻, Br⁻, TsO⁻) [4] [2].
Nucleophile Strong nucleophiles (e.g., alkoxides, cyanide) are typically used in substitution at the carbon bearing the nitro group. Favored with weaker/neutral nucleophiles (e.g., H₂O) [5] [6]. Favored with strong nucleophiles (e.g., OH⁻, CN⁻, charged species) [5] [2] [6].
Solvent The choice is mechanism-dependent. Favored by polar protic solvents (e.g., H₂O, alcohols) which stabilize the carbocation intermediate [5] [2]. Favored by polar aprotic solvents (e.g., DMSO, DMF, acetone) which increase nucleophile reactivity [5] [2].

This decision-making process for selecting the appropriate reaction conditions can be visualized in the following workflow:

G Start Start: Plan this compound Nucleophilic Substitution Substrate Is the target carbon secondary with a good leaving group? Start->Substrate Nucleophile Are you using a strong nucleophile? (e.g., charged species) Substrate->Nucleophile Yes CheckLG Ensure a good leaving group is present (e.g., I⁻, Br⁻) Substrate->CheckLG No Solvent_SN2 Use a Polar Aprotic Solvent (DMSO, DMF, Acetone) Nucleophile->Solvent_SN2 Yes Solvent_SN1 Use a Polar Protic Solvent (Water, Alcohols) Nucleophile->Solvent_SN1 No SN2 Proceed with SN2 Protocol Solvent_SN2->SN2 SN1 Proceed with SN1 Protocol Solvent_SN1->SN1

Proposed General Experimental Protocol

The following is a generalized protocol for a nucleophilic substitution reaction, which you can adapt based on your specific nucleophile and the mechanistic path you choose.

Title: General Procedure for Nucleophilic Substitution on a Secondary Nitroalkane (e.g., this compound Derivative)

1. Reaction Setup

  • Equipment: A round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a temperature controller.
  • Atmosphere: For air- or moisture-sensitive reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

2. Reaction Procedure

  • Charge Substrate: Add the this compound derivative (e.g., 1-bromo-1-nitrocyclopentane, 1.0 equiv) to the flask along with the chosen solvent (e.g., anhydrous DMF for SN2, ~0.5-1.0 M concentration).
  • Add Nucleophile: Introduce the nucleophile (for SN2: 1.1-1.5 equiv of a strong nucleophile like NaCN; for SN1: a larger excess of a weaker nucleophile).
  • Initiate Reaction: Stir the reaction mixture and heat to the required temperature (e.g., room temperature to 80°C). Monitor the reaction progress by TLC or NMR (e.g., using 31P NMR if using a phosphine nucleophile as in one study [7]).

3. Work-up Procedure

  • Quenching: Once the reaction is complete (substrate consumed), cool it to room temperature. Quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether, 3 x 15 mL).
  • Drying & Concentration: Combine the organic extracts and dry them over a drying agent (e.g., anhydrous magnesium sulfate, MgSO₄). Filter off the solid and concentrate the filtrate under reduced pressure using a rotary evaporator.

4. Purification & Characterization

  • Purification: Purify the crude product using an appropriate technique such as flash column chromatography or recrystallization.
  • Characterization: Characterize the final product using standard analytical methods:
    • NMR Spectroscopy: ¹H and ¹³C NMR to confirm structure and purity.
    • Mass Spectrometry (MS): For molecular weight confirmation.
    • Infrared (IR) Spectroscopy: To observe the presence or absence of key functional groups (e.g., nitro group).

Key Data for Common Leaving Groups

The choice of leaving group is critical, as its ability to depart determines the reaction rate for both SN1 and SN2 mechanisms [4] [2]. The relative leaving group abilities for common halides are consistent across both mechanisms.

Leaving Group Relative Leaving Ability Notes on Reactivity & Handling
Iodide (I⁻) Best Highly reactive in both SN1 and SN2 paths. Alkyl iodides can be less stable and light-sensitive [2].
Bromide (Br⁻) Very Good Excellent balance of reactivity and stability; a common choice for synthesis [2].
Chloride (Cl⁻) Good Less reactive than bromide, but can be sufficient with good nucleophiles or under forcing conditions [2].
Fluoride (F⁻) Poor Not a viable leaving group in standard aliphatic SN1/SN2 reactions [2].

References

Chemical Background and Rationale

Author: Smolecule Technical Support Team. Date: February 2026

The direct nitration of aliphatic hydrocarbons like cyclopentane typically proceeds via a free-radical mechanism, unlike the electrophilic aromatic substitution common for benzene rings [1]. This reaction is generally less selective and can be challenging to control.

  • Cyclopentane Conformation: Cyclopentane is not a planar molecule. It adopts non-planar "envelope" or "half-chair" conformations to reduce torsional strain. This puckering means its C-H bonds are not all equivalent, which could, in theory, lead to some selectivity, but controlling this in a nitration reaction is difficult [2] [3].
  • Challenges of Direct Nitration: Free-radical nitration often requires vigorous conditions and can produce complex mixtures of mono-nitrated and poly-nitrated products, as well as oxidized by-products, making purification difficult.

Suggested Experimental Strategies

Given the lack of a direct protocol, here are two potential methodological approaches based on general nitration principles.

Strategy 1: Free-Radical Nitration with Nitryl Chloride (NO₂Cl)

Nitryl chloride can serve as a source of the nitro radical.

  • Reaction Setup: Conduct the reaction in a sealed tube or under reflux in an inert atmosphere. Use an anhydrous, halogenated solvent (e.g., carbon tetrachloride).
  • Initiation: The reaction may require initiation via photochemical means (UV light) or a thermal initiator.
  • Safety Note: This reaction involves highly reactive and potentially explosive species. It must be performed with appropriate safety precautions, including a blast shield and on a small scale.

The workflow for this strategy can be summarized as follows:

G Start Reaction Setup Cyclopentane + NO₂Cl in anhydrous CCl₄ Initiation Radical Initiation UV Light or Thermal Initiator Start->Initiation Propagation Propagation H-abstraction and NO₂ radical addition Initiation->Propagation Mixture Reaction Mixture Mononitro and polynitro cyclopentane isomers Propagation->Mixture Workup Reaction Workup Quenching, Separation, Purification Mixture->Workup Analysis Product Analysis NMR, MS, IR Workup->Analysis

Strategy 2: Two-Step Functionalization via Bromination

A more controlled strategy involves first introducing a good leaving group, followed by nucleophilic substitution.

  • Bromination: Cyclopentane can be converted to bromocyclopentane under free-radical conditions (e.g., using N-Bromosuccinimide (NBS) and a peroxide initiator). This reaction is better established and yields a single product.
  • Nucleophilic Substitution: Bromocyclopentane can then be reacted with a nitrite salt (e.g., silver nitrite, AgNO₂). Note: Silver nitrite typically leads to nitroalkane formation, whereas alkali metal nitrites (e.g., NaNO₂) favor nitrite esters.

The workflow for this two-step strategy is outlined below:

G Step1 Step 1: Bromination Cyclopentane + NBS (radical initiator) Intermediate Bromocyclopentane Step1->Intermediate Step2 Step 2: Substitution with AgNO₂ Intermediate->Step2 Final Nitrocyclopentane Step2->Final

Summary of Potential this compound Properties

Due to the scarcity of data, the table below lists anticipated properties of this compound based on the structure.

Property Anticipated Characteristic / Value
Molecular Formula C₅H₉NO₂
Boiling Point Expected to be higher than cyclopentane (49.2 °C) [4]
Stability Likely stable under standard conditions, but polynitrated derivatives may be explosive
Key IR Absorptions Antisymmetric & symmetric NO₂ stretches (~1540-1560 cm⁻¹ & ~1350-1380 cm⁻¹)
¹H NMR Shift α-protons (to NO₂) expected downfield (~4.0-4.5 ppm)

Critical Safety and Environmental Considerations

  • Explosive Hazards: Nitration reactions can be highly exothermic and may form polynitrated compounds, which are often explosive. Extreme caution is required.
  • Flammability: Cyclopentane is highly flammable (flash point -37 °C) [4]. All procedures must avoid ignition sources.
  • Environmental Impact: Nitroaliphatic compounds can be toxic and slow to biodegrade. Waste streams must be properly treated [1].

I hope this overview provides a useful starting point for your work. If your target is a specific molecule containing a nitrated cyclopentane ring (e.g., a pharmaceutical intermediate), exploring synthetic routes that build the nitro-cyclopentane unit from a functionalized precursor might be a more efficient alternative.

References

Confirmed Chemical Data for Reaction Components

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key properties of the starting materials, based on the search results.

Compound CAS Number Molecular Formula / Weight Key Properties & Hazards
Bromocyclopentane 137-43-9 [1] C₅H₉Br / 149.03 [1] Identified via NMR: ¹H NMR (400 MHz, CDCl₃) δ 4.45 (s, 1H), 2.05-2.12 (m, 2H), 1.65-1.89 (m, 6H) [1].

| Sodium Nitrite | 7632-00-0 [2] [3] | NaNO₂ / 68.9953 [2] | Appearance: White or slightly yellowish crystalline solid [2]. Solubility: 84.8 g/100 mL (water, 25°C) [2]. Hazards: Oxidizer, toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation [3]. |

Proposed Experimental Protocol and Workflow

Given the absence of a specific published procedure, this protocol is proposed based on the reactivity of alkyl halides with nitrite ions. The general reaction is a nucleophilic substitution where the nitrite ion (NO₂⁻) can attack the carbon bound to bromine. It is important to note that nitrite is an ambident nucleophile, meaning the reaction can yield both nitrite esters (O-alkylation) and nitro compounds (C-alkylation).

The workflow for this proposed synthesis and analysis can be visualized as follows:

G Start Reaction Setup (Bromocyclopentane, NaNO₂, Solvent) Rxn Reaction Under Reflux & Stirring Start->Rxn Combine Workup Reaction Workup (Cooling, Dilution, Extraction) Rxn->Workup Completion Analysis Purification & Analysis (Isolation, NMR, MS) Workup->Analysis Crude Mixture IsomerA Possible Product A: Nitrito Product (O-Nitrite) Analysis->IsomerA Identify Isomer IsomerB Possible Product B: Nitro Product (C-Nitro) Analysis->IsomerB Identify Isomer

Detailed Synthesis Procedure

Title: Synthesis of Cyclopentyl Nitrito and/or Nitro Compounds from Bromocyclopentane and Sodium Nitrite

1. Reaction Setup

  • Materials: Bromocyclopentane, sodium nitrite, anhydrous dimethylformamide (DMF), deionized water, diethyl ether, brine solution.
  • Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
  • Safety: Perform all operations in a fume hood. Wear appropriate personal protective equipment (PPE) including nitrile gloves, lab coat, and safety goggles. Sodium nitrite is toxic and an oxidizer; avoid contact and inhalation of dust [3].

2. Procedure 1. In a 100 mL round-bottom flask, add bromocyclopentane (1.0 g, ~6.7 mmol) and sodium nitrite (0.93 g, ~13.4 mmol). 2. Add 30 mL of anhydrous DMF to the flask and attach the reflux condenser. 3. Stir the reaction mixture and heat to 80-90°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method. 4. After completion, cool the reaction mixture to room temperature. 5. Transfer the mixture to a separatory funnel containing 50 mL of water and 50 mL of diethyl ether. 6. Shake the funnel vigorously, allow the layers to separate, and drain off the aqueous layer. 7. Wash the organic layer twice with 30 mL of water, followed by a wash with 30 mL of brine to remove residual water and DMF. 8. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

3. Purification and Analysis * Purification: Purify the crude product using flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the potential isomeric products. * Analysis: Identify and characterize the products using techniques such as: * ¹H NMR & ¹³C NMR: Compare the spectra with the known NMR of the starting material [1] and literature data for cyclopentyl nitrite and nitrocylopentane. * Mass Spectrometry (MS): Confirm the molecular weight of the products. * Infrared (IR) Spectroscopy: Look for characteristic stretches (N=O, N-O, C-N) to help distinguish between the O-nitrite and C-nitro isomers.

Key Considerations for Researchers

  • Regiochemistry: The primary challenge is controlling the product distribution between the O-nitrite (cyclopentyl nitrite) and the C-nitro (nitrocylopentane) compounds. The outcome is highly dependent on reaction conditions such as solvent polarity, temperature, and the presence of phase-transfer catalysts [2].
  • Safety and Handling: A dedicated risk assessment is crucial.
    • Sodium Nitrite: Toxic if swallowed, causes skin and eye irritation [3].
    • Nitrite Esters: Compounds like alkyl nitrites are often volatile and can cause vasodilation and headaches. All products should be treated as potentially hazardous until characterized.
    • Waste Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations [3].

Research Path Forward

Since a direct synthesis protocol is not established, your research should focus on method development and optimization. Key parameters to systematically vary and study include:

  • Solvent Effects: Test a range of solvents (e.g., acetonitrile, acetone, DMSO) to influence the O- vs. C-alkylation ratio.
  • Phase-Transfer Catalysis: Employ catalysts like tetrabutylammonium bromide to enhance the reaction rate and potentially alter selectivity.
  • Temperature and Time: Conduct kinetic studies to determine the optimal reaction window and its effect on the product ratio.
  • Analytical Method Development: The LCTRS (Linear Calibration using Two Reference Substances) method could be adapted to develop a robust HPLC protocol for quantifying the reaction components and isomeric products, especially if reference standards are scarce [4].

References

Application Notes: Synthesis and Utility of Cyclopentylamine

Author: Smolecule Technical Support Team. Date: February 2026

Cyclopentylamine is a valuable primary amine serving as a key building block in the pharmaceutical and agrochemical industries. Its incorporation into molecules can enhance metabolic stability, bioavailability, and target selectivity. A prominent example is its role as a core structure in the antiviral drug Peramivir [1].

Synthetic Protocol: Synthesis of Cyclopentylamine from Cyclopentanone

While the direct reduction of nitrocyclopentane is a plausible route, a more common industrial method involves the reductive amination of cyclopentanone. This one-step catalytic process is highly efficient and scalable [2].

Reaction Equation: Cyclopentanone + NH₃ + H₂ → Cyclopentylamine + H₂O

Reaction Conditions Summary Table

Parameter Specification
Reactants Cyclopentanone, Ammonia (NH₃)
Catalyst Nickel-based catalyst
Pressure 20 MPa (High pressure)
Temperature 150 - 200 °C
Atmosphere Hydrogen (H₂) gas
Reactor Type Fixed-bed reactor

Step-by-Step Procedure:

  • Setup: Charge a fixed-bed flow reactor with the nickel catalyst.
  • Feed Introduction: Continuously feed a mixture of cyclopentanone and ammonia into the reactor.
  • Reaction: Maintain a high-pressure hydrogen atmosphere (20 MPa) and elevate the reactor temperature to 150-200°C.
  • Circulation: Allow the reaction mixture to circulate over the catalyst until the reaction is complete.
  • Isolation: The crude cyclopentylamine product is obtained in high yield and can be purified by distillation.

This method provides a direct and industrially relevant pathway to cyclopentylamine, avoiding the need to synthesize a this compound precursor.

Theoretical Framework: this compound to Cyclopentylamine

Although a specific protocol was not found, the search results confirm that the reduction of nitrocyclopentanes to cyclopentylamines is a known and useful transformation. One source mentions that the reduction can be accomplished using zinc (Zn) in acidic methanol [1]. This suggests a classic dissolution metal reduction process.

Proposed Reaction Pathway: This compound (R-NO₂) → [Reduction] → Cyclopentylamine (R-NH₂)

Theoretical Reduction Methods Table

Method Typical Conditions Notes & Considerations
Dissolution Metal Reduction Zinc (Zn) dust, Acidic Methanol (e.g., HCl/MeOH) [1]. Classic method; requires handling of active metal and strong acid.
Catalytic Hydrogenation H₂ gas (e.g., 1-10 atm), Catalyst (e.g., Pd/C, Raney-Ni), solvent (e.g., Ethanol, Ethyl Acetate). Industry-preferred green chemistry; requires a pressure vessel.
Other Metal Reductions Iron (Fe) or Tin (Sn) in acidic medium. Can be effective but may generate more inorganic waste.

Considerations for Method Development:

  • Chemoselectivity: Ensure the reducing conditions are compatible with other functional groups in the this compound molecule.
  • Acid Choice: In dissolution metal reductions, the choice of acid (e.g., HCl, AcOH) can impact yield and byproduct formation.
  • Safety: Catalytic hydrogenation involves high-pressure equipment, while metal/acid reductions can be highly exothermic.
Applications of Cyclopentylamine

Cyclopentylamine is a versatile intermediate. The following diagram illustrates its key synthetic applications and pathways as described in the search results.

G Cyclopentylamine Cyclopentylamine API Active Pharmaceutical Ingredients (APIs) Cyclopentylamine->API Synthesis Agrochemicals Agrochemicals Cyclopentylamine->Agrochemicals Synthesis SpecialtyChems Specialty Chemicals Cyclopentylamine->SpecialtyChems Synthesis Antiviral e.g., Peramivir (Antiviral) API->Antiviral Antihistamines Antihistamines API->Antihistamines Pesticides Pesticides & Herbicides Agrochemicals->Pesticides Polymers Polymers, Dyes, Resins SpecialtyChems->Polymers

Conclusion

The synthesis of cyclopentylamine via the reductive amination of cyclopentanone provides a robust and efficient industrial-scale protocol. The reduction of this compound represents a valuable alternative route, particularly useful when the nitro precursor is readily available from reactions like the enantioselective [3+2] cycloaddition of nitroalkenes [1]. Its role as a key intermediate in synthesizing complex molecules like cyclopentylamines and cyclopentenones underscores its significant value in medicinal and process chemistry.

References

Application Notes and Protocols: Nef Reaction of Nitrocyclopentane to Cyclopentenone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Reaction

The Nef reaction is a classic organic transformation that converts primary or secondary nitroalkanes into the corresponding carbonyl compounds (aldehydes or ketones) [1] [2]. Its application to nitrocyclopentane derivatives provides direct access to cyclopentanones and cyclopentenones, which are highly valuable synthetic intermediates, particularly in the synthesis of natural products and potential therapeutic agents [3].

  • Reaction Significance: This specific transformation is particularly useful because the resulting cyclopentenones are versatile building blocks. Furthermore, the this compound precursors can be accessed via highly enantioselective methods, such as the palladium-catalyzed [3+2] cycloaddition of nitroalkenes with trimethylenemethane (TMM), allowing for the preparation of enantioenriched targets [3].
  • Key Challenge: Standard hydrolytic Nef reaction conditions (aqueous acid) often fail for this compound substrates, leading to no reaction or decomposition [3]. An oxidative Nef protocol is required for successful conversion.

Reaction Mechanism

The general mechanism for the hydrolytic Nef reaction begins with the deprotonation of the nitro compound to form a nitronate salt, which is then protonated to a nitronic acid [1] [2]. Further protonation generates an iminium ion. Subsequent nucleophilic addition of water, followed by elimination and tautomerization, yields the final carbonyl compound [1]. A unified mechanism for both Nef and related Meyer reactions involves a common N,N-bis(hydroxy)iminium cation intermediate [4].

The following diagram illustrates the general mechanism of the classic hydrolytic Nef reaction.

G Nitroalkane Nitroalkane Nitronate Nitronate Nitroalkane->Nitronate 1. Base Nitronic_Acid Nitronic_Acid Nitronate->Nitronic_Acid 2. H⁺ Iminium_Ion Iminium_Ion Nitronic_Acid->Iminium_Ion 3. H⁺ Addition_Product Addition_Product Iminium_Ion->Addition_Product 4. H₂O Carbonyl Carbonyl Addition_Product->Carbonyl 5. -HNO Tautomerize

Diagram Title: General Nef Reaction Mechanism

Experimental Protocols

Oxidative Nef Reaction for this compound

This protocol, adapted from the procedure developed for enantiomerically enriched nitrocyclopentanes, is specifically designed to overcome the limitations of classic hydrolytic conditions [3]. It is the recommended method for converting this compound to cyclopentanone.

  • Step 1 - Formation of Potassium Nitronate:

    • Reaction Setup: Conduct under an inert atmosphere (e.g., nitrogen or argon) in an oven-dried flask.
    • Procedure: Dissolve the this compound substrate (e.g., 2-methyl-2-(2-nitroethyl)-1,3-dioxolane derivatives, 1.0 equiv) in dry tetrahydrofuran (THF). Cool the solution to 0 °C.
    • Deprotonation: Add a solution of potassium tert-butoxide (1.1 equiv) in THF dropwise with stirring. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the potassium nitronate.
  • Step 2 - Oxidation with Dimethyldioxirane:

    • Oxidation: Transfer the cold nitronate solution via cannula into a cooled (0 °C) solution of dimethyldioxirane (DMDO, ~0.1 M in acetone, 5.0 equiv).
    • Reaction Monitoring: Warm the reaction mixture to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
    • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous mixture with dichloromethane (3 times).
    • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain cyclopentanone.
Standard Hydrolytic Nef Reaction (for context)

This is the classical procedure, which is generally not successful for nitrocyclopentanes but is included for comparative purposes [3]. It works well for simpler aliphatic nitro compounds.

  • Procedure: Dissolve the nitronate salt (pre-formed from the nitro compound and sodium methoxide) in water. Pour this solution into a vigorously stirred, cold (0 °C) aqueous solution of sulfuric acid (pH < 1) [2].
  • Work-up and Isolation: After the hydrolysis is complete, neutralize the mixture and extract the carbonyl product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Data Summary and Comparative Analysis

The table below summarizes key data and characteristics for the different methods applicable to the Nef reaction of this compound.

Table 1: Comparison of Nef Reaction Conditions for this compound

Parameter Classical Acid Hydrolysis [1] [2] Oxidative Method (KOBuᵗ / DMDO) [3]
Recommended for this compound No (leads to failure/decomposition) Yes

| Key Reagents | H₂SO₄ (aq.) | 1. KOBuᵗ 2. Dimethyldioxirane (DMDO) | | Solvent System | Water / often a co-solvent | Tetrahydrofuran (THF) / Acetone | | Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | | Reported Yield | Not applicable for this substrate | 86% (for an enantioenriched derivative) | | Critical Note | Fails for this compound substrates. | Successful; preserves stereochemistry at α-carbon. |

Troubleshooting and Best Practices

  • Handling Sensitive Products: Cyclopentanones produced via this method may contain an α-stereocenter that is prone to epimerization under basic conditions [3]. The oxidative DMDO method is favored as it proceeds with minimal racemization.
  • Alternative Oxidants: Other oxidants have been tested for related Nef reactions, including potassium permanganate and oxone [1] [2] [5]. However, these were not successful for the this compound system described in the primary protocol [3].
  • Safety Considerations: Dimethyldioxirane solutions are thermally unstable and should always be stored cold and handled with care. Standard personal protective equipment (PPE) and proper laboratory ventilation are mandatory.

The following workflow summarizes the optimized protocol for converting this compound to cyclopentanone.

G Start This compound Substrate Step1 Deprotonation with KOᵢBu in dry THF, 0 °C Start->Step1 Step2 Formation of Potassium Nitronate Step1->Step2 Step3 Oxidation with DMDO 0 °C to Room Temp Step2->Step3 Step4 Work-up: Na₂S₂O₃ quench, extraction Step3->Step4 Step5 Purification: Flash Chromatography Step4->Step5 End Cyclopentanone Product Step5->End

Diagram Title: Optimized Synthesis Workflow

Conclusion

The conversion of this compound to cyclopentanone is efficiently achieved using an oxidative Nef reaction protocol involving potassium tert-butoxide and dimethyldioxirane. This method overcomes the limitations of classical acid hydrolysis for this specific substrate class and provides access to valuable cyclopentanone derivatives in high yield while preserving stereochemical integrity.


References

Comprehensive Application Notes: Carbon-Carbon Bond Formation with Nitrocyclopentane in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitrocyclopentane in Synthetic Chemistry

This compound represents a valuable synthetic building block in organic chemistry and drug development, characterized by a nitro group attached to a cyclopentane ring. This molecular framework combines the unique reactivity of the nitro group with the moderate ring strain of cyclopentane (approximately 5.5 kcal/mol less than nitrocyclopropane), creating versatile opportunities for carbon-carbon bond formation in complex molecule synthesis [1]. The strategic importance of this compound derivatives stems from their ability to participate in diverse reaction pathways while maintaining favourable stability profiles compared to their smaller-ring counterparts.

For researchers in medicinal chemistry and drug development, this compound offers a balanced reactivity-stability profile that enables the construction of molecular architectures with defined stereochemistry and functional group compatibility. The nitro group serves as both an electron-withdrawing activator for adjacent reaction sites and a versatile synthetic handle for subsequent transformations to amines, carbonyls, and other pharmacologically relevant functionalities. These characteristics make this compound particularly valuable in structure-activity relationship studies and lead optimization campaigns where efficient carbon scaffold diversification is essential [2].

Structural Properties and Reactivity Profile

Molecular and Electronic Structure

This compound (C₅H₉NO₂) features a five-membered carbocyclic ring with a nitro group (-NO₂) directly attached to one of the ring carbons. Theoretical studies employing DFT-B3LYP and MP2 methods with 6-311++G(2df,2p) and aug-cc-pVTZ basis sets reveal that the C–NO₂ bond length in this compound measures approximately 1.55-1.57 Å, significantly shorter than corresponding bonds in nitrocyclopropane derivatives [1]. This bond length reduction indicates a strengthened C–NO₂ bond compared to more strained systems, contributing to this compound's enhanced stability while maintaining sufficient reactivity for strategic bond cleavages.

The electronic distribution in this compound shows characteristic polarization of the C–NO₂ bond, with the carbon bearing a partial positive charge (δ+) and the nitro group oxygen atoms carrying partial negative charges (δ-). This polarization creates an electron-deficient center at the α-carbon, facilitating nucleophilic attack and subsequent carbon-carbon bond formation. Computational analyses of electron density shifts demonstrate that upon complex formation with hydrogen bond donors, the C–C bonds in the cyclopentane ring lose electron density while the C–NO₂ bond gains density, resulting in weakened ring strain and strengthened C–NO₂ bond character [1]. These electronic characteristics directly influence the compound's behavior in synthetic applications and its potential for strategic functionalization.

Physicochemical Characteristics

Table 1: Key Physicochemical Properties of this compound

Property Value / Description Experimental Condition Significance
Molecular Formula C₅H₉NO₂ - MW = 115.13 g/mol
C–NO₂ Bond Length 1.55-1.57 Å DFT/B3LYP/6-311++G(2df,2p) Stronger than smaller nitrocycloalkanes
Ring Strain Energy Lower than nitrocyclopropane by ~5.5 kcal/mol Computational analysis Impacts stability and reactivity
Nitrogen Oxidation State +3 - Influences redox behavior
Hydrogen Bond Acidity Moderate With HF as hydrogen bond donor Affects catalyst interaction

This compound exhibits moderate ring strain compared to other nitrocycloalkanes, with computational studies indicating significantly reduced strain energy relative to nitrocyclopropane and nitrocyclobutane systems. This strain profile contributes to its enhanced stability while maintaining sufficient reactivity for strategic transformations. The C–NO₂ bond dissociation energy (BDE) in this compound has been theoretically determined to be higher than in more strained systems, with calculations suggesting values in the range of 55-65 kcal/mol, positioning it as a manageable yet reactive handle for synthetic manipulations [1].

Spectroscopic characteristics of this compound include strong IR absorptions at approximately 1550-1565 cm⁻¹ and 1370-1385 cm⁻¹ corresponding to asymmetric and symmetric NO₂ stretching vibrations, respectively. NMR chemical shifts show characteristic signals for the carbon alpha to the nitro group in the range of 75-85 ppm in ¹³C NMR spectra, significantly deshielded due to the strong electron-withdrawing effect of the nitro group. These spectroscopic signatures provide valuable diagnostic tools for reaction monitoring and compound characterization in synthetic workflows [1].

Fundamental Carbon-Carbon Bond Formation Reactions

Nitrile Chemistry and Functional Group Interconversion

The strategic employment of cyanide ion nucleophiles represents one of the most established approaches for carbon chain extension using this compound derivatives. This methodology capitalizes on the electrophilic character of carbon atoms adjacent to nitro groups, enabling nucleophilic displacement reactions that form new C–C bonds while converting the nitro functionality into other valuable groups. The reaction proceeds through an S_N2-type mechanism where the carbon nucleophile attacks the electrophilic center, resulting in carbon-carbon bond formation with concurrent functional group transformation [3].

The synthetic utility of this approach is significantly enhanced by the versatile reactivity of the nitrile products, which serve as intermediates for various functional group interconversions:

  • Reduction to amines: Nitriles can be reduced using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂, Ni catalyst) to primary amines, providing access to valuable amine functionalities prevalent in pharmaceutical compounds [3].

  • Hydrolysis to carboxylic acids: Reflexing nitriles with dilute hydrochloric acid facilitates hydrolysis to carboxylic acids, introducing a versatile functional handle for further derivatization through amide bond formation or esterification [3].

  • Nucleophilic addition to carbonyls: Cyanide ions also participate in nucleophilic addition reactions with aldehydes and ketones, forming hydroxynitriles that contain both alcohol and nitrile functionalities for further diversification [3].

Classical Carbon-Carbon Bond Forming Reactions

This compound participates in several classical carbon-carbon bond forming reactions that leverage the electron-withdrawing nature of the nitro group to activate adjacent positions. The aldol reaction represents one such transformation, where this compound can form enolate species that function as nucleophiles toward carbonyl electrophiles. The resulting β-hydroxy nitro compounds offer valuable synthetic intermediates for the construction of more complex molecular architectures [4].

The Michael addition represents another powerful strategy for C–C bond formation with this compound derivatives. In this conjugate addition pathway, this compound enolates serve as Michael donors to α,β-unsaturated carbonyl compounds (Michael acceptors), forming 1,5-dicarbonyl equivalents with predictable stereochemistry. This transformation is particularly valuable because it proceeds under mild conditions and demonstrates broad functional group compatibility, making it suitable for complex molecule assembly [4]. Additionally, the Wittig reaction enables the conversion of carbonyl compounds derived from this compound to alkenes, providing access to unsaturated derivatives for further elaboration [4].

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Cyanide to Form Nitriles

Objective: To extend the carbon chain of this compound through nucleophilic substitution with cyanide ions, forming a nitrile derivative.

Materials:

  • This compound (1.0 equiv, 115 mg, 1.0 mmol)
  • Potassium cyanide (KCN, 1.2 equiv, 78 mg, 1.2 mmol)
  • Solvent (DMF or ethanol, 5 mL)
  • Dilute hydrochloric acid (1M, 10 mL)
  • Diethyl ether (for extraction, 3 × 15 mL)
  • Anhydrous magnesium sulfate (MgSO₄, drying agent)

Procedure:

  • Reaction Setup: Dissolve this compound (115 mg, 1.0 mmol) in anhydrous DMF or ethanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
  • Nucleophile Addition: Add potassium cyanide (78 mg, 1.2 mmol) to the reaction mixture and stir at room temperature. Monitor the reaction progress by TLC (silica gel, 1:1 hexane:ethyl acetate).
  • Reaction Monitoring: Continue stirring for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
  • Workup Procedure: Carefully quench the reaction by adding dilute hydrochloric acid (10 mL) and transfer the mixture to a separatory funnel.
  • Extraction: Extract the aqueous layer with diethyl ether (3 × 15 mL), combine the organic extracts, and wash with brine (10 mL).
  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification and Characterization: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the nitrile derivative. Characterize the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and IR spectroscopy. Expected ( ^{13}C ) NMR signal for the nitrile carbon: 115-120 ppm. IR spectroscopy should show the characteristic C≡N stretch at 2240-2260 cm⁻¹ [3].

Protocol 2: Photoredox-Catalyzed C–H Functionalization

Objective: To achieve site-selective C–C bond formation at unactivated sp³ C–H bonds in this compound derivatives using photoredox catalysis.

Materials:

  • N-protected this compound amide derivative (1.0 equiv, 1.0 mmol)
  • Iridium photocatalyst ([Ir(ppy)₂(dtbbpy)]PF₆, 2 mol%)
  • Alkene coupling partner (1.5 equiv, 1.5 mmol)
  • Solvent (acetonitrile, 10 mL)
  • Triethylamine (1.5 equiv, 1.5 mmol)
  • Nitrogen gas for degassing
  • Blue LED light source (34-48 W)

Procedure:

  • Catalyst Preparation: Weigh the iridium photocatalyst (2 mol%) into a dry reaction vial equipped with a stir bar.
  • Reaction Mixture: Add the N-protected this compound amide derivative (1.0 mmol) and alkene coupling partner (1.5 mmol) to the vial.
  • Solvent Addition: Add dry, degassed acetonitrile (10 mL) and triethylamine (1.5 mmol) to the reaction mixture.
  • Degassing: Sparge the solution with nitrogen gas for 10 minutes to remove oxygen.
  • Irradiation: Place the reaction vial at a fixed distance (5-7 cm) from the blue LED light source and stir vigorously while irradiating for 12-24 hours.
  • Reaction Monitoring: Monitor reaction progress by TLC or LC-MS until complete consumption of the starting material is observed.

Workup and Isolation: After completion, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the C–H functionalized product. Characterize the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS. This method enables selective functionalization at the tertiary C–H bond four atoms away from the amide nitrogen via a 1,5-hydrogen atom transfer process [2].

Advanced and Emerging Methodologies

Photoredox-Catalyzed C–H Functionalization

The photoredox-catalyzed C–H functionalization of this compound derivatives represents a cutting-edge methodology for selective carbon-carbon bond formation at traditionally inert aliphatic carbon sites. This innovative approach, developed by Chu and Rovis, enables direct functionalization of unactivated sp³ C–H bonds in amide derivatives of this compound through a mechanism involving 1,5-hydrogen atom transfer [2]. The reaction employs an iridium photocatalyst that oxidizes the amide nitrogen to generate a nitrogen radical cation, initiating a chain of events that culminates in selective C–C bond formation.

The mechanism of this transformation proceeds through several key stages:

  • Photoexcitation: The iridium photocatalyst absorbs light from a blue LED source, transitioning to an excited state that facilitates single-electron transfer to the amide substrate.
  • Hydrogen Atom Transfer: The nitrogen radical cation abstracts a hydrogen atom from the carbon four atoms away (1,5-HAT), forming a carbon-centered radical.
  • Radical Addition: The carbon radical adds to an alkene coupling partner, generating a new C–C bond and a stabilized radical intermediate.
  • Catalytic Regeneration: The catalyst cycle completes through oxidation and deprotonation steps, regenerating the active photocatalyst [2].

This methodology demonstrates remarkable site-selectivity for the tertiary C–H bond at the fourth carbon from the nitrogen, even in molecules containing multiple seemingly identical C–H bonds. The reaction exhibits broad substrate scope, accommodating various amides and alkenes, and has been applied to the derivatization of biologically active molecules, including analogues of Pregabalin, a medication used for nerve pain [2].

G Photocatalyst Photocatalyst ExcitedCatalyst ExcitedCatalyst Photocatalyst->ExcitedCatalyst AmideSubstrate AmideSubstrate NitrogenRadical NitrogenRadical AmideSubstrate->NitrogenRadical Oxidation Alkene Alkene CarbonRadical CarbonRadical NitrogenRadical->CarbonRadical 1,5-HAT AlkeneAddition AlkeneAddition CarbonRadical->AlkeneAddition Alkene addition Product Product OxidizedCatalyst OxidizedCatalyst ExcitedCatalyst->OxidizedCatalyst e⁻ transfer OxidizedCatalyst->Photocatalyst Reduction AlkeneAddition->Product Oxidation

Diagram 1: Photoredox-catalyzed C–H functionalization mechanism showing key steps including photoexcitation, hydrogen atom transfer, and radical addition.

Modern Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions provide powerful methods for constructing C–C bonds with this compound derivatives. The Heck reaction, a palladium-catalyzed coupling between unsaturated halides and alkenes, enables the introduction of alkene functionality to this compound frameworks. This transformation proceeds through a catalytic cycle involving oxidative addition of the organohalide to Pd(0), alkene coordination and migratory insertion, and final beta-hydride elimination to regenerate the alkene product [5].

The Suzuki coupling represents another valuable cross-coupling methodology for connecting this compound-derived organoboranes or organoborates with organic halides or triflates. This reaction is particularly advantageous because of its mild reaction conditions, excellent functional group tolerance, and the commercial availability of boronic acid reagents. The Suzuki coupling employs a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps, efficiently generating new C–C bonds with water as the only byproduct [5].

Table 2: Comparison of Advanced Carbon-Carbon Bond Formation Methods

Method Catalyst System Key Advantages Limitations Common Applications
Photoredox C–H Functionalization Iridium photocatalyst, Blue LED Site-selectivity, No pre-functionalization Requires directing group, Specialized equipment Late-stage functionalization, Drug derivatization
Heck Reaction Pd(0)/PPh₃, base Stereoselective, Tolerant of many functional groups Requires unsaturated halide, Aprotic conditions Alkene synthesis, Conjugated systems
Suzuki Coupling Pd(0)/ligand, base Mild conditions, Low toxicity of boron byproducts Requires organoboron reagent, Oxygen sensitive Biaryl synthesis, Complex molecule assembly
Alkene Metathesis Ruthenium carbene complexes Atom economic, Ring-closing capability Ethylene byproduct, Catalyst cost Macrocycle synthesis, Ring formation

Safety and Handling Considerations

Laboratory Handling Protocols

This compound and its derivatives require careful handling due to the potential energetic nature of nitro compounds. All reactions should be conducted behind blast shields in a properly ventilated fume hood with appropriate personal protective equipment, including lab coat, safety glasses, and chemically resistant gloves. Particular caution should be exercised when scaling up reactions, as the energy content of nitro compounds increases with sample size. Before beginning work, researchers should consult safety data sheets for all components and conduct a thorough risk assessment of the planned procedure [1].

Special attention must be given to purification and isolation of this compound derivatives. Avoid allowing reaction mixtures to dry completely during workup, as desiccation can increase sensitivity to impact and friction. When possible, maintain solvents throughout the purification process and implement gradient temperature controls during concentration steps. Storage of this compound compounds should be in clearly labeled containers with appropriate hazard warnings, preferably as solutions in inert solvents rather than in neat form, and kept away from heat sources and oxidizing agents [1].

Stabilization and Storage Strategies

The sensitivity properties of this compound can be modulated through strategic molecular design and processing conditions. Computational studies have demonstrated that intermolecular hydrogen-bonding interactions can influence the C–NO₂ bond strength and potentially reduce explosive sensitivity [1]. When designing synthetic routes incorporating this compound, consider introducing hydrogen bond donors or acceptors in the molecular architecture to enhance stability while maintaining reactivity.

For long-term storage of this compound derivatives, the following stabilization strategies are recommended:

  • Solution Storage: Maintain compounds as solutions in compatible solvents (e.g., dichloromethane, ethyl acetate, or acetone) at concentrations below 50 mg/mL to mitigate risks associated with neat materials.
  • Temperature Control: Store samples at temperatures between -20°C to -80°C to reduce thermal degradation and minimize potential decomposition pathways.
  • Stabilizer Addition: Consider adding small amounts of stabilizers such as water (1-5%) or other compatible inert compounds for specific derivatives to enhance safety during handling and storage.
  • Regular Inspection: Establish a schedule for visual inspection of stored materials, checking for discoloration, gas evolution, or precipitate formation that may indicate decomposition.

Applications in Drug Development and Conclusion

Pharmaceutical Applications

The strategic application of This compound carbon-carbon bond formation enables efficient access to structurally diverse compounds for drug discovery campaigns. The methodology has been successfully applied to the synthesis of Pregabalin analogues, demonstrating its utility in derivatizing biologically active molecules for structure-activity relationship studies [2]. The ability to selectively functionalize specific C–H bonds in complex molecules provides medicinal chemists with powerful tools for lead optimization without the need for de novo synthesis or extensive protecting group strategies.

The photoredox C–H functionalization protocol is particularly valuable in pharmaceutical development due to its compatibility with a wide range of functional groups commonly found in drug candidates, including amines, amides, esters, and heterocycles. This methodology enables the late-stage diversification of advanced intermediates, facilitating rapid exploration of chemical space around promising lead compounds. The capability to incorporate various alkene coupling partners further enhances the utility of this approach, allowing access to diverse molecular architectures from common this compound-based intermediates [2].

Conclusion and Future Outlook

This compound serves as a versatile synthetic building block for carbon-carbon bond formation through both classical and contemporary methodologies. The unique reactivity profile of this compound, balancing the electron-withdrawing nature of the nitro group with the moderate ring strain of the cyclopentane framework, enables diverse synthetic transformations with applications in complex molecule assembly and drug development. The experimental protocols detailed in these application notes provide researchers with robust methods for implementing these transformations in their synthetic workflows.

Future developments in this compound chemistry will likely focus on expanding the scope of catalytic asymmetric transformations and developing even more selective C–H functionalization protocols. The integration of this compound chemistry with other emerging technologies, including flow chemistry and machine learning-assisted reaction optimization, promises to further enhance the utility of this valuable synthetic building block in academic and industrial settings. As synthetic methodologies continue to advance, this compound and its derivatives will remain important tools for constructing molecular complexity in the synthesis of biologically active compounds and functional materials.

References

Comprehensive Application Notes: Nitrocyclopentane Cycloaddition Reactions for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nitrocyclopentanes represent a privileged structural motif in organic synthesis and medicinal chemistry, serving as versatile intermediates for the construction of complex carbocyclic frameworks and biologically active molecules. These compounds are characterized by a nitro group attached directly to a cyclopentane ring, which activates the molecule for diverse functionalization pathways while providing a handle for further synthetic manipulation. The strategic importance of nitrocyclopentanes in drug development stems from their dual utility as direct precursors to cyclopentylamine pharmacophores and their role as synthetic intermediates en route to cyclopentenone derivatives, both of which are common structural elements in therapeutic agents. Among the various methods for accessing these structures, cycloaddition reactions stand out as particularly efficient approaches that enable rapid assembly of molecular complexity with excellent control over stereochemistry and regiochemistry.

The palladium-catalyzed [3+2] cycloaddition between trimethylenemethane (TMM) donors and nitroalkenes has emerged as a powerful transformation for the direct synthesis of highly substituted nitrocyclopentanes. This method provides exceptional value in synthetic chemistry due to its ability to construct contiguous stereocenters in a single operation, often with excellent enantioselectivity when appropriate chiral ligands are employed [1]. The resulting nitrocyclopentanes contain up to three adjacent stereocenters, including challenging quaternary centers, making this methodology particularly attractive for the synthesis of complex natural products and pharmaceutical targets. The nitro group functionality serves as a versatile synthetic handle that can be transformed into various functional groups, including amines, carbonyls, and other valuable intermediates for further elaboration [2].

Palladium-Catalyzed [3+2] Cycloaddition

Reaction Mechanism and Characteristics

The palladium-catalyzed [3+2] cycloaddition reaction between trimethylenemethane (TMM) donors and nitroalkenes proceeds through a well-defined catalytic cycle that involves the generation of a Pd-TMM complex as the key intermediate. This complex undergoes nucleophilic addition to the electron-deficient nitroalkene, followed by ring closure to form the nitrocyclopentane product. The reaction demonstrates remarkable functional group tolerance and can accommodate a wide range of substituted nitroalkenes, including β,β-disubstituted variants that generate cyclopentanes bearing quaternary stereocenters [1]. The mechanism proceeds through an initial oxidative addition of the TMM precursor to palladium(0), forming a Pd-TMM complex that acts as a dipole equivalent. This complex then adds to the nitroalkene in the stereodetermining step, followed by cyclization to form the five-membered ring.

A remarkable feature of this transformation is the unusual reversal of enantioselectivity observed when switching between different TMM donors. While standard donor 1a (2-[(acetoxymethyl]methyl)-2-propenyl acetate) provides cyclopentanes with one sense of chirality, the cyano-substituted donor 1b (2-[(acetoxymethyl]methyl)-2-propenyl cyanide) generates products with opposite configuration, despite using the same enantiomer of the chiral ligand [1]. This phenomenon is attributed to differences in the electronic properties of the Pd-TMM intermediates and their interaction with the chiral ligand environment. The cyano donor produces a more stabilized Pd-TMM complex that may favor a more concerted, albeit asynchronous, reaction mechanism with different geometric requirements in the transition state.

Experimental Protocol: Standard Procedure for Pd-Catalyzed [3+2] Cycloaddition

Table 1: Reaction components and conditions for palladium-catalyzed [3+2] cycloaddition

Component Quantity Notes
Pd(dba)₂ 5-7.5 mol% Palladium precursor; stabilize with 0.5 equiv dba
Chiral ligand (L5) 10-15 mol% Bis-2-naphthyl phosphoramidite works best
TMM donor (1a or 1b) 1.6 equiv Donor 1a: standard; Donor 1b: for cyano-substituted
Nitroalkene 1.0 equiv Typically trans-β-substituted nitroalkenes
Solvent 0.15-0.5 M Toluene, dioxane, or THF
Temperature 23-50°C Lower temp for improved ee with some substrates
Reaction time 12-24 h Monitor by TLC or LC-MS
Workup Chromatography Silica gel with hexanes/EtOAc

Step-by-Step Procedure:

  • Reaction Setup: In an argon-filled glove box or under inert atmosphere using standard Schlenk techniques, combine Pd(dba)₂ (5-7.5 mol%) and chiral phosphoramidite ligand (10-15 mol%) in the chosen solvent (toluene, dioxane, or THF) to give a concentration of 0.15-0.5 M relative to the nitroalkene substrate.

  • Catalyst Formation: Stir the mixture at room temperature for 30 minutes to generate the active catalytic species. The solution typically changes color during this activation period.

  • Substrate Addition: Add the nitroalkene substrate (1.0 equiv) followed by the TMM donor (1.6 equiv) to the reaction vessel. For donors prone to decomposition, add dropwise as a solution in the reaction solvent.

  • Reaction Execution: Heat the reaction mixture to the specified temperature (23-50°C, depending on substrate) with vigorous stirring. Monitor reaction progress by TLC or LC-MS until complete consumption of the nitroalkene is observed (typically 12-24 hours).

  • Workup Procedure: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude residue by flash chromatography on silica gel using hexanes/ethyl acetate gradients (typically 5:1 to 2:1) to obtain the desired this compound product.

  • Analysis: Analyze enantiomeric excess by chiral HPLC or SFC after derivatization if necessary. Determine diastereomeric ratios by ( ^1H ) NMR analysis of the crude reaction mixture.

Critical Parameters for Success:

  • Maintain strict oxygen-free conditions throughout the reaction to prevent catalyst decomposition
  • Use freshly prepared TMM donors to minimize side reactions
  • For challenging substrates, higher catalyst loading (7.5 mol% Pd) may be necessary
  • Solvent choice significantly impacts yield and selectivity; screen toluene, dioxane, and THF if initial results are suboptimal
  • For β,β-disubstituted nitroalkenes, use dioxane as solvent to suppress formation of open-chain byproducts [1]

G PdCatalyst Pd(0) Catalyst with Chiral Ligand PdTMMComplex Pd-TMM Complex PdCatalyst->PdTMMComplex Oxidative Addition TMMDonor TMM Donor TMMDonor->PdTMMComplex Nitroalkene Nitroalkene Substrate Addition Nucleophilic Addition (Stereodetermining Step) Nitroalkene->Addition PdTMMComplex->Addition Cyclization Ring Closure Addition->Cyclization This compound This compound Product Cyclization->this compound Reductive Elimination This compound->PdCatalyst Catalyst Regeneration

Figure 1: Catalytic cycle for palladium-catalyzed [3+2] cycloaddition of TMM donors with nitroalkenes

Reaction Scope and Limitations

Substrate Variations and Performance

The Pd-catalyzed [3+2] cycloaddition exhibits broad substrate scope with respect to both the nitroalkene and TMM donor components. Various substituted nitroalkenes participate effectively in the transformation, providing access to diverse this compound architectures.

Table 2: Substrate scope and performance in palladium-catalyzed [3+2] cycloadditions

Nitroalkene Type Example Substituent Product Yield (%) ee (%) Notes
Aryl 3-Bromophenyl 7 63 94 Good for e-deficient arenes
Aryl 4-Methoxyphenyl 11 72 94 Lower temp (23°C) improves ee
Aryl 2-Methylphenyl 9 91 93 Ortho-substitution tolerated
Heteroaryl 2-Furyl 15 66 88 Lower temp required
Heteroaryl 2-Thiophenyl 17 75 91 Good heterocycle tolerance
Alkyl n-Propyl 19 88 83 Moderate ee for aliphatics
Alkyl t-Butyl 21 97 88 Sterically demanding groups ok
β,β-Disubstituted α-Methyl-β-nitrostyrene 3a/3b 75 92 Mixture of diastereomers
With cyano donor Various 12-21 >95 >95 Single diastereomer

Aromatic Nitroalkenes: The reaction accommodates a wide range of aryl-substituted nitroalkenes with varying electronic properties. Electron-deficient arenes (e.g., 3-bromophenyl, 4-chlorophenyl) typically provide excellent enantioselectivities (94-95% ee), while electron-rich systems (e.g., 4-methoxyphenyl) also perform well, though sometimes requiring lower reaction temperatures (23°C) to maintain high enantiocontrol [2]. Ortho-substituted aryl rings are tolerated without significant erosion of yield or selectivity, demonstrating the method's robustness to steric encumbrance.

Heteroaromatic and Aliphatic Systems: Heterocyclic nitroalkenes derived from furans, thiophenes, and indoles participate effectively in the cycloaddition, albeit with generally slightly lower enantioselectivities (86-91% ee) compared to their aromatic counterparts. Notably, the position of the nitroalkene tether on the heterocycle impacts selectivity, with 3-substituted heterocycles typically outperforming 2-substituted variants [2]. Alkyl-substituted nitroalkenes (primary, secondary, and tertiary) are viable substrates, though enantioselectivities tend to be more modest (83-93% ee) compared to aromatic systems.

Challenging Substrates: The method successfully extends to β,β-disubstituted nitroalkenes, which generate cyclopentanes bearing quaternary stereocenters. While these substrates typically give mixtures of diastereomers with standard TMM donors, the use of cyano donor 1b enables formation of single diastereomers with excellent enantiocontrol (>95% ee) [1]. This represents a significant expansion of the method's capabilities for constructing highly congested cyclopentane architectures.

Limitations and Challenges

Despite the broad scope, several limitations and challenges persist. Highly electron-rich nitroalkenes can sometimes exhibit reduced reactivity, potentially due to diminished electrophilicity of the β-carbon. Sterically congested substrates, particularly those with bulky ortho substituents on both the nitroalkene and the TMM donor, may require elevated temperatures or extended reaction times, which can erode enantioselectivity. The formation of open-chain byproducts via allylic deprotonation competes with cycloaddition in some cases, particularly with more acidic TMM precursors [1]. This side reaction can be suppressed by using dioxane as solvent or switching to the cyano-substituted TMM donor, which generates a less basic Pd-TMM complex.

Product Diversification and Applications

Synthetic Transformations of Nitrocyclopentanes

The nitro group in the cycloaddition products serves as a versatile synthetic handle for diverse functional group interconversions, significantly expanding the utility of this methodology in synthetic planning.

Table 3: Synthetic transformations of this compound products

Transformation Reagents/Conditions Product Yield (%) Applications
Reduction to amine Zn, HCl/MeOH or H₂, catalyst Cyclopentylamine 70-90 Direct pharma core; mandelamide for config
Nef reaction 1. t-BuOK, 2. DMDO Cyclopentenone 86 Enone for further reactions
Alkylation Pd-catalyzed prenylation Prenyl derivative 80-90 Quaternary center formation
Michael addition Methyl vinyl ketone, base Michael adduct 87 Ring expansion/functionalization
Nef-Cl variant 1. TMSCl, base; 2. mCPBA gem-Chloro-nitro 60-75 Unusual halogenated building block

Reduction to Cyclopentylamines: The nitro group can be reduced to an amine using various conditions, with zinc in acidic methanol or catalytic hydrogenation proving most effective. This transformation provides direct access to enantioenriched cyclopentylamines, which are important structural motifs in pharmaceutical agents such as the antiviral peramivir [2]. The resulting amines can be converted to mandelamide derivatives for determination of absolute configuration by ( ^1H ) NMR analysis or X-ray crystallography.

Nef Reaction to Cyclopentenones: Conversion of the nitro group to a carbonyl via the Nef reaction provides access to enantioenriched cyclopentenones, valuable intermediates in organic synthesis. Standard Nef conditions often lead to decomposition or poor yields, but the method developed by Zhao using potassium tert-butoxide to generate the nitronate anion followed by oxidation with dimethyldioxirane (DMDO) gives excellent yields (86%) with minimal racemization [2]. This transformation is particularly noteworthy given the potential for epimerization at the α-stereocenter during carbonyl formation.

Carbon-Carbon Bond Forming Reactions: The nitro group facilitates α-alkylation through its anion-stabilizing effect. Both palladium-catalyzed prenylation and Michael addition proceed with excellent diastereoselectivity and good yield, providing access to cyclopentanes with tetrasubstituted stereocenters [2]. This demonstrates the utility of the nitro group for further complexity-generation through C-C bond formation.

Applications in Natural Product Synthesis

The methodology has been applied to the synthesis of complex natural products, demonstrating its utility in target-oriented synthesis. The cycloaddition with 3,4-methylenedioxy-β-nitrostyrene provides a key intermediate that has been utilized in the synthesis of (±)-cephalotaxine, the major alkaloid from Cephalotaxus species [2]. While the original racemic synthesis gave the product as a mixture of diastereomers, the asymmetric version provides a single diastereomer in 80% yield and 91% ee, constituting a formal synthesis of cephalotaxine. The ability to access either enantiomer of the natural product scaffold by simply switching the enantiomer of the chiral ligand highlights the strategic advantage of this approach.

Alternative Cycloaddition Approaches

While the Pd-catalyzed [3+2] cycloaddition represents the most developed method for this compound synthesis, several alternative cycloaddition approaches provide complementary strategies for accessing these structures.

Cascade Cycloadditions of Nitrocyclopropanes: Nitrocyclopropane carboxylates undergo cascade intramolecular rearrangement to cyclic nitronates followed by thermal cycloaddition with alkynes or alkenes to form uncommon bi(hetero)cyclic systems including aziridinoisoxazoles and isoxazolo[2,3-b]isoxazole derivatives [3]. This one-pot cascade process demonstrates high diastereoselectivity, with most products obtained as single diastereomers, and offers synthetic divergence based on the reaction partner employed.

Diels-Alder Approaches: While classical Diels-Alder reactions between cyclopentadiene and nitroolefins have been known since the 1950s [4], these typically provide tertiary nitro adducts with less control over stereochemistry compared to the Pd-catalyzed [3+2] approach. Nevertheless, Diels-Alder reactions remain valuable for constructing nitro-containing six-membered carbocycles that can sometimes be transformed to cyclopentane derivatives through subsequent ring contraction or functionalization strategies.

Metal-Free [3+2] Cycloadditions: A metal-free [3+2] cycloaddition of cyclopropyl ketones with alkenes catalyzed by a combination of a diboron(4) compound and pyridine provides challenging cyclopentane compounds with various substitution patterns in high yield and diastereoselectivity [5]. While this approach doesn't directly incorporate a nitro group, the products can be functionalized with nitro groups through subsequent transformations, providing an alternative disconnection strategy for this compound synthesis.

G This compound This compound Reduction Reduction This compound->Reduction Nef Nef Reaction This compound->Nef Alkylation α-Alkylation This compound->Alkylation Amine Cyclopentylamine Reduction->Amine Enone Cyclopentenone Nef->Enone Quaternary Quaternary Center Alkylation->Quaternary

Figure 2: Product diversification pathways from this compound cycloadducts

Safety and Handling Considerations

This compound compounds and their precursors require careful handling due to potential instability and toxicity concerns. Nitroalkanes are generally combustible liquids with flash points typically in the range of 67°C (152.6°F) for compounds like this compound [6]. Appropriate personal protective equipment including eyeshields, gloves, and type ABEK respirator filters should be used when handling these compounds, particularly in powder form. This compound has been examined for its ability to induce DNA repair in rat hepatocytes, and its nitronate derivative shows mutagenicity in Salmonella strains TA100 and TA102 [6], indicating potential genotoxicity concerns that warrant careful containment.

Palladium catalysts and phosphoramidite ligands used in the [3+2] cycloaddition are air-sensitive and should be handled under inert atmosphere using standard Schlenk techniques or in an argon-filled glove box. Solvents should be purified and dried following standard procedures (e.g., toluene over sodium/benzophenone; THF over sodium/benzophenone; dioxane over calcium hydride) to prevent catalyst decomposition. Waste streams containing heavy metals should be collected separately and processed according to appropriate environmental regulations.

Conclusion

The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane donors with nitroalkenes represents a robust and versatile method for the synthesis of enantioenriched nitrocyclopentanes with excellent control over stereochemistry. The methodology provides access to highly functionalized cyclopentane cores containing up to three contiguous stereocenters, including challenging quaternary centers, through a single synthetic operation. The complementary reactivity of different TMM donors, particularly the unusual reversal of enantioselectivity observed with cyano donor 1b, expands the utility of this approach for accessing diverse stereochemical configurations from the same chiral ligand.

The synthetic versatility of the nitro group in the cycloaddition products enables diverse downstream functionalization, including reduction to cyclopentylamines, conversion to cyclopentenones, and various C-C bond-forming reactions. These transformations significantly enhance the value of this methodology for complex molecule synthesis, particularly in pharmaceutical development where cyclopentane and cyclopentene motifs are prevalent. With continued development of improved catalytic systems and expanded substrate scope, this methodology is poised to remain a powerful tool for the efficient construction of molecular complexity in synthetic chemistry.

References

Comprehensive Application Notes and Protocols: Catalytic Hydrogenation of Nitrocyclopentane for Pharmaceutical Intermediate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitrocyclopentane Hydrogenation

The catalytic hydrogenation of this compound represents a strategic transformation in pharmaceutical and fine chemical synthesis, enabling access to cyclopentylamine derivatives with significant biological relevance. This process exemplifies the broader challenge of selectively reducing aliphatic nitro compounds while preserving sensitive molecular frameworks. Unlike their aromatic counterparts, aliphatic nitro compounds like this compound (C₅H₉NO₂) present distinct reactivity challenges due to the absence of aromatic stabilization effects and the potential for side reactions including nitroso compound formation and over-reduction [1] [2]. The product, cyclopentylamine, serves as a versatile building block in drug discovery, contributing to the structural diversity of active pharmaceutical ingredients through its incorporation as a amine functionality in various therapeutic agents.

The fundamental importance of this transformation extends beyond the specific case of this compound, as it exemplifies the selective reduction of nitroalkanes within complex molecular architectures. Recent advances in catalyst design and reaction engineering have significantly improved the efficiency and selectivity of these transformations, addressing longstanding challenges such as catalyst poisoning, excessive exothermicity, and the formation of undesirable by-products [1] [3]. These developments have positioned catalytic hydrogenation as a green chemistry alternative to stoichiometric reduction methods, offering improved atom economy and reduced waste generation in pharmaceutical manufacturing processes.

Reaction Fundamentals and Mechanism

Nitro Group Reduction Pathway

The hydrogenation of this compound follows a complex multi-step mechanism involving sequential addition of hydrogen atoms and several potential intermediates. According to established reduction mechanisms for nitro compounds, the transformation proceeds through a series of discrete reduction steps beginning with the conversion to nitroso intermediates, followed by formation of hydroxylamine derivatives, and culminating in the primary amine product [1]. This pathway aligns with the Haber-Lukashevich mechanism, which provides the foundational framework for understanding nitro group reduction under catalytic hydrogenation conditions.

The mechanism can be conceptually divided into two primary pathways:

  • Direct Hydrogenation Pathway: This route involves sequential addition of hydrogen to the nitro group without dissociation from the catalyst surface, proceeding through nitrosocyclopentane and cyclopentylhydroxylamine intermediates before yielding cyclopentylamine.
  • Condensation Pathway: Under certain conditions, intermediates may desorb and undergo solution-phase reactions, potentially leading to dimerized products such as azo- or azoxy-compounds, though these are less common with aliphatic substrates like this compound [1].
Catalytic Cycle and Surface Interactions

The catalytic cycle for this compound hydrogenation involves adsorption of both substrate and hydrogen onto the catalyst surface, followed by sequential electron and proton transfer events. According to studies of nitro compound reduction on platinum group metals, the process initiates with substrate adsorption through the oxygen atoms of the nitro group, facilitating polarization of the N-O bonds and subsequent hydrogenolysis [4] [5]. The rate-determining step varies depending on catalyst composition and reaction conditions, with hydrogen activation, nitro compound adsorption, or hydroxylamine reduction potentially becoming limiting.

The cyclopentane ring system introduces specific steric considerations that influence adsorption geometry and reaction kinetics. Unlike aromatic systems, the non-planar cyclopentane ring may impose conformational constraints on approach to the catalyst surface, potentially affecting both reaction rate and selectivity. Additionally, the electron-donating character of the aliphatic ring system differs significantly from aromatic substrates, modifying the electronic environment of the nitro group and consequently its reduction kinetics [1].

Table 1: Intermediate Species in this compound Hydrogenation

Species Structure Reactivity Detection Method
This compound C₅H₉NO₂ Starting material GC-MS, IR
Nitrosocyclopentane C₅H₉NO Highly reactive intermediate Trapping experiments
Cyclopentylhydroxylamine C₅H₉NOH Key detectable intermediate HPLC, Raman spectroscopy
Cyclopentylamine C₅H₉NH₂ Final product GC, NMR

The following diagram illustrates the complete reaction mechanism and experimental workflow for the catalytic hydrogenation of this compound:

G cluster_mechanism Reaction Mechanism cluster_catalyst Catalyst System cluster_workflow Experimental Workflow This compound This compound NitrosoIntermediate Nitrosocyclentane This compound->NitrosoIntermediate 2H, -H₂O ReactorSetup Reactor Setup (Autoclave) This compound->ReactorSetup Hydroxylamine Cyclopentylhydroxylamine NitrosoIntermediate->Hydroxylamine 2H Cyclopentylamine Cyclopentylamine Hydroxylamine->Cyclopentylamine 2H, -H₂O ProductIsolation Product Isolation Cyclopentylamine->ProductIsolation Catalyst Catalyst Catalyst->ReactorSetup Hydrogen H₂ Gas Hydrogen->ReactorSetup ReactionMonitoring Reaction Monitoring (Raman/GC) ReactorSetup->ReactionMonitoring ReactionMonitoring->ProductIsolation Purification Purification ProductIsolation->Purification Analysis Analysis & Characterization Purification->Analysis

Catalyst Systems and Selection Criteria

Comparison of Hydrogenation Catalysts

The selection of an appropriate catalyst system is crucial for achieving high selectivity and conversion in the hydrogenation of this compound. Various catalyst compositions have been explored for nitro group reduction, each offering distinct advantages and limitations. Supported metal catalysts represent the most widely employed systems, with platinum group metals demonstrating superior activity under mild conditions [6] [3]. The table below provides a comprehensive comparison of catalyst systems relevant to this compound hydrogenation:

Table 2: Catalyst Systems for this compound Hydrogenation

Catalyst Type Representative Formulations Optimal Conditions Advantages Limitations
Platinum-Based Pt/C, Pt/SiO₂, Pt/Al₂O₃ 25-50°C, 1-5 bar H₂ High activity at low temperature, minimal by-products Cost, potential over-reduction
Palladium-Based Pd/C, Pd/SiO₂ 50-80°C, 3-10 bar H₂ Good functional group tolerance Lower selectivity for aliphatic nitro
Ruthenium-Based Ru/C, Ru-Mo/CNT [7] 70-150°C, 10-50 bar H₂ High stability, suitable for continuous processes Higher temperature requirements
Nickel-Based Raney Ni, Ni/SiO₂ 80-120°C, 20-100 bar H₂ Cost-effective for industrial scale Pyrophoric, requires careful handling
Bimetallic Ru-Mo/CNT, Pt-Sn, Pt-Re [7] [6] 100-180°C, 20-50 bar H₂ Tunable acidity/activity, resistance to poisoning Complex preparation, characterization challenges
Catalyst Design Considerations

The structural features of effective catalysts for this compound hydrogenation must balance multiple factors including metal dispersion, support interactions, and acidity characteristics. Recent research on Ru-Mo bimetallic catalysts demonstrates how careful control of reduction conditions (500-800°C) enables tuning of metal oxidation states and surface characteristics, directly impacting catalytic performance [7]. The formation of highly dispersed metal nanoparticles on high-surface-area supports (150-300 m²/g) maximizes accessible active sites while minimizing metal leaching and catalyst deactivation.

The support material significantly influences catalytic behavior through electronic effects, metal-support interactions, and by contributing secondary functionality. Carbon nanotubes (CNT) have shown particular promise as supports due to their conductive properties, tunable surface chemistry, and mechanical stability under hydrogenation conditions [7]. Alternative supports including mesoporous silica (HMS, SBA-15), alumina, and titania offer additional opportunities for catalyst design through their inherent acidity, hydrothermal stability, and confinement effects [6]. The integration of promoter elements such as molybdenum, tin, or rhenium can further enhance selectivity by modifying the electronic structure of active sites or providing complementary catalytic functions [7] [6].

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials and Equipment

Materials Required:

  • This compound (95% purity or higher) [2]
  • Catalyst: 5% Pt/C (50% water wet) or alternative (Pd/C, Ru/C)
  • Solvent: Methanol, ethanol, ethyl acetate, or isopropanol
  • Hydrogen gas (high purity, 99.99%)
  • Nitrogen gas (for purging)
  • Aqueous workup: hydrochloric acid (1M), sodium hydroxide (1M), brine

Equipment Setup:

  • High-pressure autoclave/reactor (50-300 mL capacity) with:
    • Magnetic or mechanical stirring system
    • Temperature control unit (±1°C)
    • Pressure monitoring and safety release valve
    • Sampling port (optional)
  • Hydrogen supply with pressure regulator
  • Lab stand and appropriate shielding for high-pressure work
  • Glassware for product isolation and purification
Step-by-Step Procedure
  • Catalyst Pre-treatment:

    • Weigh appropriate amount of catalyst (typically 5-10 wt% relative to substrate)
    • For supported metal catalysts, pre-reduce in a stream of hydrogen (10% in argon) at 150°C for 1-2 hours, or according to manufacturer specifications
    • Transfer reduced catalyst directly to the reaction vessel, minimizing exposure to air
  • Reactor Charging:

    • Charge the autoclave with this compound (e.g., 10 mmol) and solvent (20-50 mL)
    • Add catalyst to the reaction mixture (typical substrate/catalyst ratio = 10-50:1)
    • Seal the reactor and perform leak test with nitrogen at approximately 10 bar
  • Reaction Execution:

    • Purge the reactor three times with hydrogen (5-10 bar each time) to remove nitrogen
    • Pressurize with hydrogen to the desired reaction pressure (10-50 bar)
    • Begin stirring (500-1000 rpm) and heat to the target temperature (50-100°C)
    • Monitor pressure drop to track hydrogen consumption
    • Maintain reaction conditions until completion (typically 2-8 hours)
  • Workup and Isolation:

    • Cool the reactor to room temperature with continued stirring
    • Carefully release excess pressure and open the reactor
    • Separate catalyst by filtration through Celite bed
    • Wash filter cake with fresh solvent (2 × 10 mL)
    • Concentrate the combined filtrate under reduced pressure
    • Purify crude product by distillation or column chromatography
  • Product Characterization:

    • Analyze by GC-MS, NMR (¹H, ¹³C) to confirm identity and purity
    • Determine yield by GC using internal standard or by mass measurement

Reaction Monitoring and Analytical Methods

Spectroscopic Monitoring Techniques

The hydrogenation of this compound can be effectively monitored using vibrational spectroscopy methods, particularly Raman spectroscopy, which offers distinct advantages for this application. Raman spectroscopy enables non-invasive monitoring through glass reactor walls and provides characteristic spectral features for the nitro group (∼1550 cm⁻¹, asymmetric stretch; ∼1370 cm⁻¹, symmetric stretch) that diminish as the reaction progresses [3]. The formation of the cyclopentylamine product can be tracked by the emergence of N-H stretching vibrations (∼3300-3400 cm⁻¹) and C-N stretches (∼1000-1200 cm⁻¹). This technique is particularly valuable as it avoids the solvent interference problems associated with FTIR monitoring of polar reaction systems [3].

Complementary analytical approaches include:

  • Gas Chromatography (GC): Enables quantification of substrate consumption and product formation through periodic sampling
  • GC-Mass Spectrometry: Provides definitive identification of reaction intermediates and products
  • In-situ ATR-IR Spectroscopy: Can detect surface-bound intermediates when configured with appropriate reactor interfaces
  • Reaction Calorimetry: Monitors heat flow to track reaction progress and control exothermic events
Kinetic Profiling and Data Analysis

The hydrogenation kinetics of this compound typically follow pseudo-first-order behavior at constant hydrogen pressure, with the rate strongly dependent on catalyst loading and hydrogen availability. Monitoring the pressure decay in a constant-volume reactor provides a convenient method for tracking reaction progress, as hydrogen consumption directly correlates with nitro group reduction. Data from Raman monitoring can be processed using multivariate analysis techniques to deconvolute overlapping spectral features and quantify the concentrations of multiple species simultaneously [3].

The reaction order with respect to this compound concentration can vary significantly depending on the catalyst system. For example, vanadate-modified catalysts have been shown to alter reaction kinetics from second-order to zero-order behavior, eliminating the accumulation of hydroxylamine intermediates that occurs under standard catalytic conditions [3]. This kinetic modification not only accelerates the reaction but also enhances process safety by minimizing the concentration of potentially unstable intermediates.

Safety Considerations and Handling Protocols

Process Safety Assessment

The hydrogenation of this compound presents several significant hazards that must be rigorously addressed through engineering controls and procedural safeguards. The combination of flammable solvents, high-pressure hydrogen, and potentially unstable intermediates creates a scenario requiring comprehensive risk assessment. Key hazards include:

  • Hydrogen flammability (4-75% vol in air) and embrittlement effects
  • Exothermic reaction potential with thermal runaway scenarios
  • Reactive intermediates including nitroso compounds and hydroxylamines
  • Catalyst pyrophoricity (particularly for Raney nickel and reduced metal catalysts)

Engineering controls should include:

  • Pressure-rated reactors with burst disks and pressure relief devices
  • Adequate reactor venting and hydrogen detection systems
  • Temperature monitoring with automatic cooling initiation
  • Remote operation or appropriate shielding for high-pressure equipment
Handling of Reactive Intermediates

The hydroxylamine intermediate formed during this compound hydrogenation requires particular attention due to the potential instability of such compounds. While aliphatic hydroxylamines are generally more stable than their aromatic counterparts, they should still be treated as potentially reactive species. Recommended practices include:

  • Maintaining reaction temperatures below 100°C to minimize decomposition pathways
  • Implementing concentration limits for hydroxylamine accumulation (<10% of total nitrogen species)
  • Avoiding prolonged storage of crude reaction mixtures containing significant hydroxylamine concentrations
  • Conducting stability testing of isolated intermediates before scale-up

Table 3: Safety Parameters for this compound Hydrogenation

Parameter Typical Range Safety Critical Limit Control Measure
Reaction Temperature 50-100°C +20°C above set point Automatic cooling activation
Hydrogen Pressure 10-50 bar 90% of rated vessel capacity Pressure relief valve
Catalyst Concentration 5-10 wt% 15 wt% (dust explosion risk) Dust control, inert handling
Solvent Volume 60-70% of reactor volume 80% (headspace requirement) Maximum fill limit marking
Stirring Rate 500-1000 rpm No specific safety limit Redundant sealing system

Applications in Pharmaceutical Synthesis

The hydrogenation of this compound to cyclopentylamine provides access to a valuable synthetic intermediate with diverse applications in pharmaceutical chemistry. Cyclopentylamine derivatives serve as key structural elements in numerous therapeutic agents, contributing to pharmacophore development through their conformational constraints and amine functionality. The cyclopentane ring offers an optimal balance of ring strain and conformational flexibility, often enhancing binding affinity to biological targets while maintaining favorable metabolic stability.

Specific pharmaceutical applications include:

  • Bioactive molecule synthesis: Cyclopentylamine serves as a precursor to various neurologically active compounds, including dopamine receptor agonists and enzyme inhibitors
  • Peptidomimetics: The cyclopentylamine moiety can substitute for amino acid residues in peptide-based therapeutics, modifying conformation and proteolytic stability
  • Chiral auxiliaries: Optically active cyclopentylamine derivatives function as resolving agents and catalysts in asymmetric synthesis
  • Building blocks: For the preparation of more complex molecular architectures through further functionalization

The regioselectivity and stereoselectivity achievable through catalytic hydrogenation makes this route particularly valuable for preparing enantiomerically enriched cyclopentylamine derivatives, which are often required for pharmaceutical applications. Recent advances in heterogeneous asymmetric hydrogenation using modified metal catalysts have enabled direct access to optically active amines from prochiral nitro precursors, significantly streamlining synthetic routes to these important compounds.

Troubleshooting and Optimization Guidelines

Common Operational Challenges

Several technical challenges may arise during the catalytic hydrogenation of this compound, requiring method adjustments to maintain optimal performance:

  • Incomplete Conversion: May result from catalyst deactivation, insufficient hydrogen availability, or suboptimal temperature. Solutions include catalyst reactivation (hydrogen treatment), increased hydrogen pressure, or modest temperature increase.
  • Slow Reaction Rate: Often caused by mass transfer limitations, particularly for heterogeneous catalytic systems. Enhanced mixing efficiency, reduced particle size, or increased catalyst loading typically address this issue.
  • Product Contamination: Can stem from metal leaching or support degradation. Implementing catalyst pre-treatment, using more stable support materials, or adding a guard bed may resolve these problems.
  • Over-reduction: Occasionally observed as further reduction of the amine product or ring hydrogenation. Mitigation strategies include lower temperature, modified catalyst (less acidic support), or reaction quenching at partial conversion.
Catalyst Deactivation and Regeneration

Catalyst long-term stability and regeneration protocols are critical considerations for process economics, particularly at larger scales. Common deactivation mechanisms include:

  • Fouling: Carbonaceous deposits (coke) from side reactions blocking active sites
  • Poisoning: Strong adsorption of impurities (sulfur compounds, heavy metals) onto catalytic centers
  • Sintering: Agglomeration of metal particles reducing active surface area
  • Leaching: Loss of active metal species into solution, especially under acidic conditions

Regeneration strategies vary by deactivation mechanism:

  • Oxidative regeneration: Controlled air or oxygen treatment (300-500°C) to remove carbon deposits
  • Reductive treatment: Hydrogen flow at elevated temperatures to restore metal oxidation states
  • Chemical washing: Acid or base treatment to remove specific poisons
  • Re-dispersion: Oxidative-reductive cycles to re-disperse sintered metal particles

Performance optimization typically involves systematic variation of critical parameters including catalyst type, solvent selection, hydrogen pressure, and temperature. Design of Experiments (DoE) methodologies are particularly valuable for identifying optimal conditions and interaction effects between variables, enabling efficient process development with reduced experimental burden.

References

Optimized Synthesis: Palladium-Catalyzed [3+2] Cycloaddition

Author: Smolecule Technical Support Team. Date: February 2026

This method provides access to highly substituted nitrocyclopentanes in excellent yield and enantioselectivity. The reaction uses a palladium catalyst with a chiral ligand to control stereochemistry [1].

Reaction Scheme: [ \text{β,β-Disubstituted Nitroalkene} + \text{TMM Donor} \xrightarrow[\text{Chiral Ligand}]{\text{Pd(dba)}_2} \text{Highly Substituted Nitrocyclopentane} ]

The workflow below outlines the experimental setup and critical optimization points.

Optimization Parameters and Results

The table below summarizes key optimization variables and their impact on reaction yield and selectivity based on experimental data [1].

Parameter Sub-Optimal Condition Optimized Condition Impact of Optimization
TMM Donor Standard donor (1a) Cyano donor (1b) Near-quantitative yield; superior diastereoselectivity (single diastereomer) [1].
Ligand Ligand L1 Phosphoramidite L3 Excellent enantioselectivity (up to 93% ee for major diastereomer) [1].
Solvent Toluene 1,4-Dioxane Suppressed formation of open-chain side product; improved yield (75%) [1].
Concentration 0.15 M 0.5 M Modest improvement in yield (57%) [1].
Catalyst Loading 5 mol % 7.5 mol % Improved yield (66%), especially for electron-poor substrates [1].

Detailed Experimental Protocol

Materials:

  • Reactants: β,β-Disubstituted nitroalkene (e.g., trans-α-methyl-β-nitrostyrene), TMM donor (1b is preferred for yield and selectivity) [1].
  • Catalyst: Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂).
  • Ligand: Chiral phosphoramidite (e.g., L3).
  • Solvent: Anhydrous 1,4-dioxane.

Procedure:

  • In an inert atmosphere glovebox, add Pd(dba)₂ (5-7.5 mol %) and chiral ligand (10 mol %) to a flame-dried vial.
  • Add anhydrous 1,4-dioxane (0.15-0.5 M concentration relative to nitroalkene) and stir the mixture for 10 minutes to pre-form the catalyst.
  • Add the β,β-disubstituted nitroalkene (1.0 equiv) and TMM donor 1b (1.6 equiv) to the reaction vial.
  • Seal the vial, remove it from the glovebox, and heat the reaction mixture to 50°C with stirring. Monitor reaction progress by TLC or LC-MS.
  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography on silica gel to obtain the desired this compound.

FAQs and Troubleshooting Guide

Q: What is the most critical factor for improving a low-yielding reaction? A: The choice of TMM donor is paramount. Switching from the standard donor (1a) to the cyano donor (1b) can dramatically increase yield and diastereoselectivity by stabilizing the Pd-TMM intermediate and suppressing a deprotonation side reaction [1].

Q: I am getting poor enantioselectivity. How can I address this? A: Enantioselectivity is highly dependent on the chiral ligand. Phosphoramidite ligands (e.g., L2, L3) generally provide high enantioselectivity. Note that the sense of chirality in the final product is exclusively dependent on the structure of the TMM donor used with the same ligand enantiomer [1].

Q: The reaction does not go to completion, and I recover unreacted starting materials. Why? A: This can be due to catalyst poisoning or deactivation.

  • Cause 1: Formation of an open-chain side product from allylic deprotonation can poison the catalyst [1].
  • Solution: Use 1,4-dioxane as the solvent, which suppresses this pathway. For stubborn substrates, try increasing the catalyst loading to 7.5 mol % [1].

Q: What are the main synthetic applications of the resulting nitrocyclopentanes? A: The nitro group is a versatile synthetic handle. The products can be readily converted into valuable building blocks such as cyclopentylamines and cyclopentenones [1].

References

Chemical Properties and Safety Profile of Cyclopentane

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the material properties of cyclopentane is the first step in risk assessment for your experiments.

Table 1: Key Properties and Hazards of Cyclopentane [1]

Property Value / Description
Chemical Formula C5H10
Appearance Clear, colorless liquid
Odor Mild, sweet
Boiling Point 49.2 °C
Flash Point -37 °C
Explosive Limits 1.1% - 8.7% (in air)
Main Hazards Highly flammable, vapor can cause respiratory arrest, forms explosive vapors with air.

Core Safety and Handling Protocols

Adherence to these protocols is critical for safe experimentation.

  • Flammability Management: All experiments must be conducted in a fume hood with excellent ventilation. Use spark-proof equipment and strictly control ignition sources (hot plates, static electricity). Ground all equipment to prevent static charge accumulation [1].
  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Consider a flame-resistant lab coat given the high flammability [1].
  • Thermal Runaway Prevention: Nitration is intensely exothermic. In batch systems, always add nitrating agents slowly and with efficient cooling. Consider adopting continuous-flow technology, which offers superior temperature control and inherent safety by processing a small volume of reaction mixture at a time [2].

Troubleshooting Guide & FAQs

Here are solutions to common issues you might encounter.

Q1: My reaction temperature spikes uncontrollably during reagent addition. How can I regain control?

  • Immediate Action: Stop the addition of reagents immediately. Activate your cooling system to its maximum capacity. Do not open the reactor.
  • Preventive Solution: Switch to a continuous-flow microreactor. These systems provide a much larger surface-area-to-volume ratio, enabling rapid heat removal and precise temperature control, effectively eliminating the risk of thermal runaway [2].

Q2: I am getting low yields of the desired nitrocyclopentane, with multiple by-products. How can I improve selectivity?

  • Solution A (Process Intensification): Use a continuous-flow system to achieve highly uniform mixing and exact control over reaction parameters like temperature and residence time. This minimizes over-nitration and oxidation side reactions [2].
  • Solution B (Reagent Selection): Explore alternative nitrating agents mentioned in recent literature, such as dinitro-5,5-dimethylhydantoin (DNDMH) or nitrogen dioxide in the presence of a solid acid catalyst, which can offer better selectivity under milder conditions [2].

Q3: My nitration system is experiencing rapid corrosion. What materials are suitable for the reactor and tubing?

  • Guidance: Standard materials like 316L stainless steel can be used with concentrated nitric or sulfuric acid individually but may corrode under dynamic reaction conditions where acid concentrations change. For high corrosion resistance, specify equipment made from Hastelloy or PTFE (Teflon) [2].

Experimental Workflow for Flow Nitration

For safer and more efficient nitration, a continuous-flow process is highly recommended. The diagram below illustrates a generic setup that can be adapted for cyclopentane.

FlowNitrationWorkflow FeedA Feed Zone A Cyclopentane & Solvent Mixing Mixing Zone FeedA->Mixing Precision Pump FeedB Feed Zone B Nitrating Agent FeedB->Mixing Precision Pump Reaction Reaction Zone Heated Tube Mixing->Reaction Mixed Stream Quench Quenching & Work-up Reaction->Quench Reaction Mixture Product Product & Analysis Quench->Product Crude Product

Continuous-Flow Nitration System Workflow

Table 2: Protocol for a Continuous-Flow Nitration Experiment [2]

Step Component Key Considerations & Parameters
1. Feed Preparation Cyclopentane Stream Dilute in an inert solvent (e.g., DCM) to moderate reaction energy.
Nitrating Agent Stream Typically mixed acid (HNO₃/H₂SO₄) or alkyl nitrate with catalyst.
2. Pumping & Metering Precision Pumps (e.g., HPLC) Use two pumps. Ensure they are calibrated for viscous nitrating agents. Back-pressure regulation (0.5-2 bar) may be needed for stable flow.
3. Mixing T-junction or Static Mixer Efficient liquid-liquid mixing is critical for good yield and selectivity.
4. Reaction Tubular Reactor (e.g., PTFE coil) Material: PTFE or Hastelloy. Temperature: Control via oil/heating bath. Residence Time: Adjust by varying flow rate and reactor volume.
5. Quenching Quench Line Immediate quenching into cold water or a basic solution to stop the reaction.
6. Work-up Liquid-Liquid Separator Separate organic phase containing crude product. Purify by standard methods (washing, distillation).

Key Takeaways for Your Research

  • Prioritize Inherent Safety: The high flammability of cyclopentane and the exothermic nature of nitration make process safety the primary concern [1].
  • Embrace Flow Chemistry: For this specific reaction, transitioning from traditional batch to continuous-flow microreactors is the most significant step you can take to enhance both safety and experimental control [2].
  • Consult Specialized Literature: The information provided is a foundational guide. I strongly recommend delving deeper into recent review articles on continuous-flow nitration for more detailed case studies and kinetic data [2].

References

Troubleshooting Guide: Low Yield or Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

This table outlines common problems and their solutions based on recent research findings.

Problem Description Possible Causes Recommended Solutions

| Low Reaction Yield [1] | 1. Formation of open-chain side product via allylic deprotonation. 2. Sub-optimal solvent or concentration. 3. Low catalyst activity. | 1. Switch to dioxane as solvent to suppress deprotonation [1]. 2. Increase reaction concentration to 0.5 M [1]. 3. Increase catalyst loading to 7.5 mol % Pd(dba)₂ [1]. | | Poor Diastereoselectivity (with donor 1a) [1] | 1. Inherent substrate reactivity with standard TMM donor. 2. Sub-optimal chiral ligand. | 1. Replace standard TMM donor (1a) with cyano donor (1b) to achieve a single diastereomer [1]. 2. Use phosphoramidite ligands like L3 to favor the trans diastereomer [1]. | | Poor Enantioselectivity [2] | 1. Unsuitable chiral ligand for the nitroalkene substrate. 2. Sub-optimal reaction temperature. | 1. Use bis-2-naphthyl phosphoramidite (L5) for high ee with various β-substituted nitroalkenes [2]. 2. For challenging substrates (e.g., 2-heterocyclic), lower the temperature to 23°C [2]. | | Incorrect Sense of Chirality [1] | Use of the wrong TMM donor for the desired enantiomer. | The choice between TMM donor 1a and cyano donor 1b can reverse the enantioselectivity while using the same ligand. Select the donor based on the desired product configuration [1]. |

Frequently Asked Questions (FAQs)

Q1: What is the most general method to achieve high yield and perfect diastereocontrol with disubstituted nitroalkenes? The use of the cyano TMM donor (1b) is highly recommended. It not only suppresses side reactions but also provides cyclopentanes with three contiguous stereocenters in nearly quantitative yield and perfect diastereo- and enantioselectivity for a wide range of β,β-disubstituted nitroalkenes [1].

Q2: My nitroalkene substrate is an alkyl derivative. Will the reaction still work? Yes. The methodology works for aliphatic nitroalkenes (e.g., n-propyl, cyclohexyl, t-butyl) with consistently high enantioselectivity (83-93% ee) [2].

Q3: What are the key synthetic applications of the nitrocyclopentane products? The nitro group is a versatile handle for further elaboration. Key transformations include:

  • Reduction to Cyclopentylamine: Using Zn in acidic methanol [2].
  • Alkylation: Pd-catalyzed prenylation or Michael addition to create tetrasubstituted stereocenters [2].
  • Conversion to Cyclopentenone: A two-step Nef reaction via the potassium nitronate, oxidized with dimethyldioxirane [2].

Detailed Experimental Protocol

Below is a generalized and optimized procedure for the synthesis of nitrocyclopentanes via Pd-catalyzed [3+2] cycloaddition, synthesized from the methods in the search results [1] [2].

Optimal Conditions for trans-β-Nitrostyrene Derivatives:

  • Reaction Setup: In a flame-dried vial, combine Pd(dba)₂ (5 mol %) and ligand L5 (10 mol %).
  • Solvent Addition: Add dry toluene (0.15 M concentration relative to nitroalkene).
  • Addition of Reagents: Add the nitroalkene (1.0 equiv) and TMM donor 1a (1.6 equiv).
  • Reaction Execution: Stir the reaction mixture at 50°C for the required time (typically 2-6 hours).
  • Work-up: Upon completion (monitored by TLC), concentrate the mixture under reduced pressure and purify the residue by flash chromatography on silica gel to obtain the desired this compound.

Modification for β,β-Disubstituted Nitroalkenes (using cyano donor 1b):

  • Follow the procedure above but use TMM donor 1b.
  • The use of L3 as the ligand is often effective.
  • Expect excellent yield and diastereoselectivity without the need for a special solvent like dioxane [1].

Workflow & Logical Diagrams

The following diagram illustrates the logical decision-making process for selecting the right reaction components, which is central to troubleshooting this synthesis.

workflow Start Start: Plan this compound Synthesis Substrate Identify Nitroalkene Substrate Start->Substrate Goal Define Synthetic Goal Substrate->Goal β-Monosubstituted TMM_Select Select TMM Donor Substrate->TMM_Select β,β-Disubstituted Goal->TMM_Select e.g., Cyclopentylamine or Cyclopentenone Ligand_Select Select Chiral Ligand TMM_Select->Ligand_Select Standard Donor (1a) TMM_Select->Ligand_Select Cyano Donor (1b) (Single Diastereomer) Cond_Opt Apply Optimized Conditions Ligand_Select->Cond_Opt e.g., L5 for high ee L3 for disubstituted Product Obtain this compound Product Cond_Opt->Product

References

Nitrocyclopentane: Physical & Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the basic properties of a chemical is the first step in risk assessment. The key data for nitrocyclopentane (CAS 2562-38-1) is summarized below.

Property Specification / Value
Molecular Formula C5H9NO2 [1]
Molecular Weight 115.13 g/mol [1]
Physical Form Liquid [2]
Density 1.082 - 1.086 g/mL at 25°C [1] [2]
Boiling Point 179°C to 180°C [1] [2]
Flash Point 67°C (152.6°F) - closed cup [1] [2]
Refractive Index n20/D 1.454 [1] [2]

Hazards and Safe Handling

This section outlines the identified hazards and required personal protective equipment (PPE).

Category Details
Hazard Classification Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 (Target organ: Respiratory system) [2].
Mutagenicity The nitronate form of this compound was mutagenic in Salmonella strains TA100 and TA102 [2].
Recommended PPE Eyeshields, Gloves, and type ABEK (EN14387) respirator filter [2].

Storage and Stability

Adhering to proper storage conditions is critical for maintaining chemical stability and safety.

Parameter Recommendation
Storage Classification Combustible liquids (Storage Class Code 10) [2].
Water Hazard Class (WGK) WGK 3 [2].
General Guidance Store in a cool, well-ventilated area away from heat, sparks, and open flames. Keep container tightly closed. Ensure compatibility of storage containers with the chemical.

Frequently Asked Questions (FAQs)

Q1: What is the primary health concern when handling this compound? Studies indicate that the nitronate of this compound is mutagenic, and the chemical is classified as a specific target organ toxicant (affecting the respiratory system) [2]. Therefore, the primary concern is preventing inhalation and ingestion. Always use adequate ventilation and personal protective equipment.

Q2: Is this compound flammable? Yes. With a flash point of 67°C, it is classified as a combustible liquid [1] [2]. It should be stored away from ignition sources like hot plates, open flames, and sparks.

Q3: What should I do in case of a spill?

  • Personal Protection: Immediately don appropriate PPE, including gloves, eye protection, and a respirator if ventilation is insufficient.
  • Containment: Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
  • Clean-up: Collect the absorbed material into a suitable, labeled container for chemical waste disposal.
  • Disposal: Dispose of the waste according to your local institutional and governmental regulations.

Troubleshooting Common Scenarios

Issue Possible Cause Recommended Action
Unexpected decomposition or color change Exposure to heat, light, or incompatible materials. Store in a cool, dark place in a compatible container. Check the chemical's appearance upon receipt.
Detection of fumes or strong odor Inadequate ventilation or a leak from the container. Work in a certified fume hood. Inspect the container for integrity and ensure the cap is sealed tightly when not in use.
Contamination Introduction of water or other chemicals via shared or unclean equipment. Use dedicated, clean equipment for handling. Always keep the container sealed.

Experiment Safety Workflow

The following diagram illustrates the key decision points for safely handling this compound in a laboratory setting, based on the hazard information presented above.

Start Start: this compound Experiment RiskAssess Conduct Risk Assessment Start->RiskAssess CheckVent Confirm Fume Hood Availability RiskAssess->CheckVent DonPPE Don Appropriate PPE: Gloves, Eyeshields, Lab Coat CheckVent->DonPPE Setup Set Up Experiment Away from Ignition Sources DonPPE->Setup CheckContainer Inspect Container for Damage Setup->CheckContainer Execute Execute Procedure CheckContainer->Execute Waste Dispose of Waste per Institutional Regulations Execute->Waste End End Waste->End

> Caution: This guide is based on data from 2017-2024. Always consult the most recent Safety Data Sheet (SDS) from your chemical supplier for the latest, project-specific safety information before beginning any experimental work.

References

Nitrocyclopentane Flammability & Hazard Summary

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data below summarizes the key flammability and hazard information for nitrocyclopentane.

Parameter Value / Classification Notes
Flash Point 67 °C (152.6 °F) Closed cup method [1]
Physical State Liquid [1] -
Safety Classification Combustible Liquid [1] -
GHS Hazard Statements Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 [1] Causes eye and skin irritation. May cause respiratory irritation [1]
Target Organ Respiratory System [1] -
Recommended PPE Eyeshields, Gloves, type ABEK (EN14387) respirator filter [1] -

Safety Protocols & Experimental Guidance

For researchers handling this compound, adhere to these safety protocols to mitigate risks.

  • Pre-Ventilation: Conduct all procedures involving this compound in a well-ventilated fume hood to ensure vapors remain below hazardous concentrations [2].

  • Leak Checks: Perform a leak test on your reactor system before starting any experiment. The permissible leakage rate should be less than 0.5 bar/hour [2].

  • Inert Atmosphere: For processes above the flash point or in closed systems, replace oxygen and air with inert gases like nitrogen or argon to create an atmosphere that cannot support combustion [2].

  • Equipment Certification: If explosive atmospheres cannot be prevented, use only equipment certified for such environments (e.g., ATEX-certified equipment) [2].

  • Eliminate Ignition Sources: Control all potential ignition sources, including static electricity, electrical equipment, and hot surfaces [3]. Implement proper grounding and bonding for equipment [3].

  • Gas Detection: Install fixed gas detection systems for continuous monitoring. Set alarms to trigger at 20% of the LEL to allow time for preventative action [4].

  • Personal Protective Equipment (PPE): Wear eyeshields, gloves, and respiratory protection as indicated in the hazard summary [1].

  • Spill Response: Have spill containment materials ready. For small spills, absorb with an appropriate inert material and place in a labeled chemical waste container.

  • Waste Disposal: Collect all waste containing this compound as hazardous chemical waste, complying with institutional and local regulations.

Frequently Asked Questions (FAQ)

Q1: At what temperature does this compound become a fire hazard? this compound becomes a fire hazard when it is heated to or above its flash point of 67 °C (152.6 °F). At this temperature, it can produce enough vapor to form an ignitable mixture with air [1].

Q2: What is the first safety measure I should take when working with this compound on the lab bench? The primary measure is to ensure adequate ventilation. Always work within a functioning fume hood to prevent the accumulation of flammable vapors in the breathing zone and laboratory space [2].

Q3: My experiment requires heating this compound to 80°C. What special precautions are needed? Heating above the flash point requires a closed system under an inert atmosphere, such as nitrogen purging. This prevents the formation of a flammable mixture of this compound vapor and air [2].

Q4: What type of fire extinguisher should be available for a this compound fire? While the search results do not specify the exact type, Class B fire extinguishers (for flammable liquids) are typically appropriate. Consult your institution's fire safety or EHS department for the specific equipment required for your lab.

Safety Workflow for Handling this compound

The diagram below outlines the logical decision process for implementing safety measures when handling this compound.

Start Start: Plan Experiment with this compound A Is process temperature < 67°C (Flash Point)? Start->A B Work in open vessel in a fume hood A->B Yes C Will process be heated above 67°C or in closed system? A->C No End Proceed with Experiment B->End D Use closed system with inert gas (N₂) purging C->D Yes E Can explosive atmosphere be ruled out with certainty? C->E No D->End F Use standard lab equipment and procedures E->F Yes G Implement ATEX-level protection: Use certified equipment and prepare explosion protection document E->G No F->End G->End

The most critical safety measure is to keep this compound well below its flash point of 67°C or to use proper engineering controls like inert atmospheres when heating is necessary [2] [1].

References

purification methods nitrocyclopentane

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Nitrocyclopentane

This compound is a secondary nitroalkane with the molecular formula C₅H₉NO₂ (MW: 115.13 g/mol). It is a liquid at room temperature [1]. Its known physical properties, which are essential for selecting a purification method, are summarized in the table below.

Property Value Source
CAS Number 2562-38-1 [1] [2]
Boiling Point 179-180 °C (lit.) [1] [2]
Density 1.086 g/mL at 25 °C [1]
Flash Point 67 °C (152.6 °F) (closed cup) [1] [2]
Refractive Index, n20/D 1.454 (lit.) [1] [2]
Physical State Liquid [1]

Purification Workflow & Common Issues

For a liquid compound like this compound, common purification techniques include distillation and chromatography. Recrystallization is generally not applicable unless the compound is a solid or can be converted into a crystalline derivative.

The following diagram outlines a general decision-making workflow for purifying this compound, based on its physical properties and standard lab practices.

Start Start: Impure This compound CheckState Physical State? Start->CheckState Solid Consider forming a solid derivative CheckState->Solid Solid Liquid Confirmed Liquid (see properties table) CheckState->Liquid Liquid Chromatography Use Chromatography (e.g., Flash Column) Solid->Chromatography Standard method for solids Distill Purify by Distillation? Liquid->Distill Distill->Chromatography Thermally sensitive SimpleDistill Simple Distillation (BP: 179-180°C) Distill->SimpleDistill Good separation expected FractionalDistill Fractional Distillation (For higher purity) Distill->FractionalDistill Close-boiling impurities Analyze Analyze Purity (NMR, GC-MS) Chromatography->Analyze SimpleDistill->Analyze FractionalDistill->Analyze

Frequently Asked Questions

1. Q: Why is distillation the recommended primary method for purifying this compound? A: Distillation is a direct and efficient method for separating a liquid from non-volatile impurities or other liquids with significantly different boiling points. Given that this compound has a well-defined and moderately high boiling point (179-180°C), distillation is a suitable and standard choice [1] [2]. Fractional distillation should be used if the impurities have boiling points close to that of the desired compound.

2. Q: What are the critical safety precautions when distilling this compound? A: The key safety parameter is the flash point of 67°C [1]. Since the distillation temperature far exceeds this, there is a serious fire risk.

  • Precaution: Ensure all heating mantles and electrical connections are spark-free. Never use an open flame. Conduct the distillation in a well-ventilated fume hood to prevent the accumulation of flammable vapors. Wear appropriate Personal Protective Equipment (PPE), including gloves and eyeshields [1].

3. Q: Can I purify this compound by recrystallization? A: Standard recrystallization from a solvent is typically used for solid compounds [3] [4]. Since this compound is a liquid at room temperature [1], this technique is not directly applicable. A potential advanced strategy would involve chemically converting this compound into a solid derivative, purifying that solid via recrystallization, and then converting it back. However, this is a complex, multi-step process compared to distillation.

General Principles of Recrystallization

While not suitable for liquid this compound, recrystallization is a cornerstone purification technique for solids. The following protocol can be adapted for solid derivatives or other compounds.

Step1 1. Select Solvent (Tests: soluble hot, insoluble cold) Step2 2. Dissolve Impure Solid in MINIMUM hot solvent Step1->Step2 Step3 3. Hot Filtration (Remove insoluble impurities) Step2->Step3 Step4 4. Cool Solution Slowly (Encourage pure crystal growth) Step3->Step4 Step5 5. Collect Crystals (Vacuum filtration) Step4->Step5 Step6 6. Wash & Dry Crystals (Rinse with cold solvent; air-dry) Step5->Step6

Detailed Protocol [3] [4]:

  • Solvent Selection: The ideal solvent should not dissolve the solid at room temperature but completely dissolve it near the solvent's boiling point. Test small amounts in a test tube. A two-solvent system (e.g., water-ethanol) can be used if no single solvent works [3].
  • Dissolution: Place the impure solid in a flask and add hot solvent in small portions while swirling. Use the minimum amount needed to dissolve the solid. This ensures a saturated solution upon cooling [3].
  • Hot Filtration: If insoluble impurities are present, heat a fresh portion of solvent. Fold filter paper into a fluted cone, place it in a stemless funnel, and pour the hot solution through it quickly to prevent premature crystallization [3].
  • Crystallization: Let the filtered solution cool slowly to room temperature, undisturbed. Then, place it in an ice bath for 30-60 minutes to maximize crystal yield. If crystals do not form, try "seeding" with a tiny pure crystal or scratching the flask's inside with a glass rod [3].
  • Isolation and Drying: Isolate the crystals using vacuum filtration (Büchner or Hirsch funnel). Rinse them with a small amount of ice-cold solvent to remove surface impurities. Dry the crystals by drawing air through them in the funnel or by leaving them in a well-ventilated area [3].

Seeking Further Information

The available data provides a strong foundation. To build a more comprehensive troubleshooting guide, you could:

  • Consult Specialized Databases: Search for this compound in commercial chemical catalogs (like Sigma-Aldrich, Fisher Scientific) for handling and safety notes.
  • Review Broader Literature: Look up general synthesis procedures for nitroalkanes, which often include detailed purification and characterization steps that can be inferred for this compound.

References

Cyclopentane Properties and General Nitration Context

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key properties of cyclopentane that are critical for planning any vapor phase reaction [1] [2].

Property Value
Molecular Formula C₅H₁₀
Molecular Weight 70.13 g/mol
Boiling Point 49.3 °C (≈ 322.4 K)
Vapor Pressure (at 55 °C) 18.93 psi
Flash Point -37 °C
Autoignition Temperature 361 °C (≈ 682 °F)
Explosive Limits in Air 1.5 - 8.7 %(V)

The search also revealed that vapor phase nitration is a known technique, primarily applied to other hydrocarbons:

  • Cyclohexane: A patent exists for its vapor phase nitration using nitric acid or nitrogen dioxide at temperatures between 250°C and 375°C [3].
  • Aromatic Compounds: Another patent discusses vapor phase nitration of aromatics like benzene and toluene using nitrogen dioxide over a solid acid catalyst (e.g., silicon dioxide/aluminum oxide) [4].

A review article on continuous flow nitration confirms that while most nitration reactions are conducted in the liquid phase, the vapor phase process is used in some industrial-scale operations, though it is less common [5].

Proposed Experimental Workflow

Based on the general principles of vapor phase nitration and the properties of cyclopentane, you could explore the following conceptual workflow. This diagram outlines the key stages of the process.

Start Start: Assess Feasibility (Missing specific data for cyclopentane) Step1 1. Vaporization Heat cyclopentane above its BP (50°C) Start->Step1 Step2 2. Mixing & Reaction Combine with nitrating agent (e.g., NO₂) in reactor Step1->Step2 Step3 3. Critical: Parameter Screening (Requires experimental determination) Step2->Step3 Step4 4. Product Collection & Analysis Cool effluent to condense products Step3->Step4 Param1 Temperature (e.g., 250-400°C) Step3->Param1 Param2 Residence Time (e.g., seconds) Step3->Param2 Param3 Molar Ratio (Cyclopentane : Nitrating Agent) Step3->Param3 Param4 Catalyst (e.g., Solid acid) Step3->Param4

FAQs and Troubleshooting Guide

Q1: What are the primary safety hazards associated with vapor phase nitration of cyclopentane?

  • Fire and Explosion: Cyclopentane is highly flammable with a low flash point and wide explosive limits in air [2]. Its vapors can easily form explosive mixtures.
  • High Reactivity and Exothermicity: Nitration reactions are intensely exothermic. In a vapor phase system, a loss of temperature control could lead to a runaway reaction.
  • Corrosive Reagents: Nitrating agents like nitrogen dioxide (NO₂) and nitric acid are highly corrosive and toxic [3] [4].
  • Pressure Buildup: The reaction vessel must be rated to contain the expected pressure at high operating temperatures.

Q2: What parameters should I focus on during initial experimental screening? Since specific conditions for cyclopentane are unavailable, you must empirically determine them. The most critical parameters to test are:

  • Temperature: Start based on protocols for similar compounds (e.g., 250-400°C as used for cyclohexane [3]) and adjust. High temperatures favor gas-phase reactions but may also promote decomposition and unwanted side products like nitrous gases (NOₓ) [3].
  • Residence Time: This will be very short (likely seconds). It must be optimized in conjunction with temperature to balance conversion and selectivity.
  • Reactant Ratio: The molar ratio of cyclopentane to the nitrating agent is crucial. A patent for cyclohexane uses a 4:1 to 10:1 ratio of hydrocarbon to nitric acid [3].
  • Catalyst: While not always required, a solid acid catalyst (e.g., SiO₂/Al₂O₃) [4] could be tested to improve yield and selectivity.

Q3: The reaction produces a complex mixture or no desired product. What could be wrong?

  • Low Reactivity: Cyclopentane, a cycloalkane, is less reactive than aromatic compounds in electrophilic substitution. The reaction may require more stringent conditions (higher temperature/catalyst).
  • Oxidation Side Reactions: Nitrating agents are also strong oxidizers. Under the wrong conditions, cyclopentane could be oxidized to CO₂ and water instead of being nitrated, or the initial product could decompose [5].
  • Improper Quenching: The nitrocyclopentane product may be unstable at the reaction temperature. The quenching (cooling) step must be rapid to prevent decomposition.

Recommendations for Protocol Development

Given the lack of direct precedents, proceeding will require careful experimental design.

  • Start with a Microreactor: Use a small-scale continuous flow reactor. These systems offer excellent control over temperature and residence time and are much safer for exploring highly exothermic, high-temperature reactions [5].
  • Prioritize Safety Analysis: Before any experimentation, conduct a thorough hazard analysis (HAZOP). Pay special attention to the potential for runaway exotherms and the compatibility of materials with hot, corrosive vapors.
  • Analyze for Multiple Products: Use analytical methods (e.g., GC-MS, NMR) capable of detecting not only the desired this compound but also various byproducts like cyclopentene, cyclopentadiene, CO₂, and NOₓ gases.

References

solid acid catalysts nitration cyclopentane

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Issues

Here are some frequently encountered problems when using solid acid catalysts for nitration and their potential solutions.

Issue Possible Causes Suggested Solutions
Low Product Yield Catalyst deactivation (fouling, pore plugging), low reaction rate, or mass transfer limitations. [1] Increase reaction temperature or time; use a catalyst with higher acid site density (e.g., low Si/Al ratio zeolites); confirm active site regeneration via calcination. [2] [1]
Poor Para-Selectivity Inadequate shape selectivity of the catalyst. [2] Use a shape-selective catalyst like Zeolite Beta; reduce catalyst pore size (e.g., lower Si/Al ratio) to sterically hinder ortho-isomer formation. [2]
Catalyst Deactivation Strong adsorption of by-products (e.g., water) or loss of active sites. [3] [1] Regenerate catalyst thermally (e.g., calcination); implement continuous water removal (e.g., azeotropic distillation) to preserve active sites. [2] [3]
Loss of Catalytic Acid Leaching of active species (especially with supported liquid acids). [3] Switch to a robust, fully heterogeneous catalyst (e.g., Zeolite Beta, metal-exchanged clays); avoid supported liquid acid catalysts. [2] [3]

Experimental Protocols for Nitration

The following generalized protocols, adapted from research on aromatic compounds, can serve as a starting point for method development.

Liquid-Phase Nitration with Zeolite Beta

This method highlights a reusable solid acid system for high para-selectivity. [2]

  • Catalyst Preparation: Use Zeolite Beta with a low SiO₂/Al₂O₃ molar ratio (e.g., 22-27). Activate by calcining at 500-550°C for several hours before use. [2]
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap for water removal, combine the organic substrate and nitric acid (60-90% concentration). A typical molar ratio of aromatic compound to HNO₃ is 1:2. [2]
  • Catalysis: Add the activated Zeolite Beta catalyst to the reaction mixture. Reflux the mixture with stirring under an inert atmosphere to facilitate the reaction and azeotropic water removal. [2]
  • Work-up & Analysis: After the reaction, cool the mixture and separate the catalyst by filtration. The catalyst can be regenerated by calcination and reused. Analyze the product mixture by GC or GC-MS to determine conversion and isomeric distribution. [2]
Vapor-Phase Nitration over Solid Acids

This continuous flow method is useful for handling volatile compounds but may present challenges with DNT formation. [3]

  • Reactor Setup: Use a fixed-bed reactor system. Pack the reactor tube with a preshaped solid acid catalyst (e.g., silica-supported sulfuric acid or Zeolite Beta). [3]
  • Process Conditions: Pre-heat the reactor to the target temperature range (130-160°C). Vaporize a mixture of toluene and nitric acid and pass the vapors through the catalyst bed. [3]
  • Product Collection: Condense the outlet stream to collect liquid products for analysis. [3]

Critical Considerations for Cyclopentane Nitration

The search results primarily focus on aromatic nitration. Nitrating alkanes like cyclopentane is fundamentally different and more challenging.

  • Reaction Mechanism Difference: Aromatic nitration is typically an electrophilic substitution facilitated by solid acid catalysts to generate nitronium ion (NO₂⁺). [4] [2] Cyclopentane nitration proceeds via a free radical mechanism, which occurs at high temperatures and is not typically catalyzed by solid acids.
  • Suggested Path Forward: Given the mechanistic difference, the protocols above may not be directly applicable. Consider investigating:
    • Vapor-Phase Nitration with NO₂: This approach aligns with free radical mechanisms and can be explored in a reactor similar to the vapor-phase protocol. [3]
    • Thermal Nitration: Non-catalytic nitration at elevated temperatures may be a more relevant starting point for cyclopentane.

Workflow for Catalyst Selection and Troubleshooting

The diagram below outlines a logical process for selecting a nitration strategy and addressing common problems, based on the information gathered.

cluster_aromatic Aromatic Substrate cluster_aliphatic Aliphatic Substrate (e.g., Cyclopentane) cluster_troubleshoot Troubleshooting Start Start: Define Nitration Target A1 High para-Selectivity Required? Start->A1 B1 Free Radical Mechanism Applies Start->B1 A2 Use Zeolite Beta Catalyst (Low Si/Al Ratio) A1->A2 Yes A3 Use Other Solid Acid (e.g., Fe³⁺ Montmorillonite) A1->A3 No C1 Experiencing Issues? A2->C1 A3->C1 B2 Investigate Vapor-Phase or Thermal Nitration B2->C1 T1 Low Yield? C1->T1 T3 Poor Selectivity? C1->T3 T5 Catalyst Decay? C1->T5 T2 Check/Regenerate Catalyst Increase T/Time T1->T2 T4 Optimize Catalyst Shape/Structure T3->T4 T6 Remove Water (Azeotrope) Thermal Regeneration T5->T6

References

continuous-flow reactor nitrocyclopentane production

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about continuous-flow reactors for nitration.

Question Answer
What are the main advantages of flow over batch for nitration? Enhanced safety through superior thermal control, improved selectivity, easier scalability, and reduced waste generation [1] [2] [3].
My reaction selectivity is low. What could be wrong? Poor mixing in the reactor can create hot spots and over-reaction. Ensure your reactor provides efficient passive or active mixing. Incorrect residence time (too long or too short) or an unsuitable temperature profile can also be culprits [1] [4].
The reactor is clogging. How can I resolve this? Clogging often stems from solid precipitation. Consider increasing the system temperature or adjusting the solvent composition to improve solubility. Using a reactor designed to handle solids or integrating an actively mixed cell block can also help [3].
How can I safely use hazardous reagents like elemental halogens or anhydrous HF? Flow reactors allow for the in-situ generation and immediate consumption of hazardous species within a closed system. They also enable the use of in-line quenches to neutralize excess reagent before the product stream is collected, minimizing exposure [4].
My conversion is lower than expected. What should I check? Verify your residence time. If it's too short, the reaction may not reach completion. Confirm the stoichiometry and concentration of all reagent streams. Also, check that the reactor is at the desired temperature, as the reaction kinetics may be temperature-sensitive [5].

Troubleshooting Guide

This section outlines a logical workflow for diagnosing and resolving issues with your continuous flow process.

troubleshooting_flow Start Start Troubleshooting LowConversion Problem: Low Conversion Start->LowConversion LowSelectivity Problem: Low Selectivity Start->LowSelectivity ReactorClogging Problem: Reactor Clogging Start->ReactorClogging CheckResTime Check Residence Time LowConversion->CheckResTime ResTimeOK Is residence time sufficient? CheckResTime->ResTimeOK CheckStoich Check Reagent Stoichiometry and Mixing ResTimeOK->CheckStoich No CheckTemp Check Reactor Temperature ResTimeOK->CheckTemp Yes CheckStoich->CheckTemp CheckMixing Investigate Mixing Efficiency LowSelectivity->CheckMixing CheckTempProfile Check for Hot Spots (Temperature Profile) CheckMixing->CheckTempProfile CheckResTimeSel Re-evaluate Residence Time (Too long can cause over-reaction) CheckTempProfile->CheckResTimeSel CheckSolids Check for Solid Formation or Precipitation ReactorClogging->CheckSolids AdjustSolvent Adjust Solvent Composition or System Temperature CheckSolids->AdjustSolvent ConsiderReactorType Consider Reactor Type (Active mixing can handle slurries) AdjustSolvent->ConsiderReactorType

Experimental Protocol: General Nitration in Flow

The following table outlines a general methodology for setting up a nitration reaction in a continuous flow reactor, which can be adapted for your specific synthesis [1] [2].

Protocol Step Details & Technical Parameters
1. Reactor Setup Select a corrosion-resistant flow reactor (e.g., PTFE, PFA). Ensure all components, including pumps, tubing, and a back-pressure regulator (BPR), are compatible with strong acids.
2. Reagent Preparation Prepare solutions of the organic substrate and the nitrating agent (e.g., mixed acid of HNO₃ and H₂SO₄) in suitable solvents. Pre-cool streams if reaction is highly exothermic.
3. System Priming & Stabilization Prime pump lines with respective solvents. Start pumps and flow reagents at a low flow rate to establish a stable system. Gradually adjust to the desired flow rate to achieve the target residence time.
4. Reaction Execution & Quenching Pass the combined stream through the reactor coil submerged in a temperature-controlled bath. The effluent should flow directly into an in-line quench (e.g., cold water or basic solution) to neutralize acids and stop the reaction.
5. Product Collection & Work-up Collect the quenched output. Separate the organic phase for standard work-up procedures like washing, drying, and concentration.

Key Quantitative Parameters for Reactor Design

For scaling and optimizing your process, you will need to work with the performance equations for a Plug Flow Reactor (PFR). The core design equation is [5]: [ \frac{V}{F_{A0}} = \int_{0}^{X_{Af}}\frac{dX_A}{-r_A} ] Where:

  • ( V ) = Reactor volume (L)
  • ( F_{A0} ) = Initial molar flow rate of reactant A (mol/time)
  • ( X_{Af} ) = Final conversion of A
  • ( -r_A ) = Rate of reaction of A (mol/L/time)

The table below defines key metrics used in these calculations [5].

Parameter Definition Equation
Space-Time (τ) Time to process one reactor volume of feed. Measured in time (s, min, h). ( \tau = \frac{V}{v_0} )
Space-Velocity (s) Number of reactor volumes of feed processed per unit time. Measured in time⁻¹ (h⁻¹). ( s = \frac{1}{\tau} )
Conversion (X_A) The fraction of reactant that has been converted to product. ( X_A = 1 - \frac{F_A}{F_{A0}} )

Safety and Optimization Notes

  • In-line Quenching: Always plan for an immediate quench of the reactor effluent. This is critical for safety when working with strong nitrating agents and simplifies downstream processing [4].
  • Solvent-Free Reactions: For highly exothermic reactions, flow reactors can sometimes enable solvent-free or solvent-minimized conditions due to their excellent heat transfer, significantly reducing waste [2].
  • Active vs. Passive Mixing: If your reaction is highly viscous or involves multiple phases, a reactor with active mixing (like a Continuous Stirred Tank Reactor - CSTR) may provide better performance than a passively mixed tubular reactor [3].

References

Comprehensive Reactivity Comparison: Nitrocyclopentane vs Linear Nitroalkanes in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitroalkanes in Pharmaceutical Research

Nitroalkanes represent a crucial class of organic compounds in medicinal chemistry and drug development, characterized by the presence of one or more nitro groups (-NO₂) attached to aliphatic carbon chains. These compounds exhibit unique chemical properties due to the strong electron-withdrawing nature of the nitro group, which significantly enhances the acidity of adjacent protons (α-hydrogens) and enables diverse synthetic transformations. The structural dichotomy between cyclic nitroalkanes (exemplified by nitrocyclopentane) and their linear counterparts creates distinct reactivity profiles that researchers can exploit for specific synthetic applications. This comparative analysis examines the experimental evidence distinguishing this compound from linear nitroalkanes, providing researchers with structured data to inform synthetic planning in drug development contexts.

The chemical behavior of nitroalkanes stems primarily from the resonance stabilization of the resulting anion after deprotonation at the α-position, forming what is commonly referred to as an "aci-form" [1]. This mesomerically stabilized anion serves as a versatile nucleophile in numerous carbon-carbon bond-forming reactions, while the nitro group itself can be transformed into various functional groups including amines, carbonyls, and others through well-established synthetic sequences. The cyclopentyl framework introduces distinct steric and electronic constraints that modulate reactivity compared to linear systems, creating opportunities for stereoselective synthesis and access to structurally complex therapeutic precursors [2].

Fundamental Structural Features and Physical Properties

The core distinction between this compound and linear nitroalkanes lies in their structural framework, which imposes significant differences in steric accessibility, conformational flexibility, and electronic environment. This compound possesses a constrained geometry that influences the approach angle of reagents and the stability of reaction intermediates, while linear nitroalkanes offer greater rotational freedom and adaptive conformations. These fundamental structural differences manifest in varied chemical behavior across different reaction classes, as documented in experimental studies [1] [3].

Table 1: Fundamental Physical Properties of this compound vs Linear Nitroalkanes

Property This compound n-Nitrohexane (representative linear)
Molecular Formula C₅H₉NO₂ C₆H₁₃NO₂
Boiling Point 180°C [3] ~193°C (est.)
Density 1.086 g/mL at 25°C [3] ~1.003 g/mL (est.)
Refractive Index n²⁰/D 1.454 [3] ~1.422 (est.)
Structural Type Secondary cyclic nitroalkane Primary linear nitroalkane
α-Proton Acidity Moderate (constrained geometry) Higher (minimal steric hindrance)

From a drug development perspective, both structural classes offer distinct advantages. Linear nitroalkanes typically exhibit greater conformational flexibility and often enhanced acidity at α-positions (pKa ~10) due to reduced steric constraints on anion formation. In contrast, this compound's rigid cyclic framework imposes specific spatial orientations that can lead to improved stereoselectivity in transformation reactions, particularly valuable when synthesizing chiral therapeutic precursors [2]. The physical properties summarized in Table 1 reflect these structural differences, with this compound showing higher density and refractive index indicative of its more compact, electron-dense structure.

Comparative Reactivity Analysis

Reduction Reactions to Amine Derivatives

The reduction of nitro groups to corresponding amines represents one of the most valuable transformations in pharmaceutical synthesis, providing access to bioactive amine functionalities prevalent in therapeutic compounds. Both this compound and linear nitroalkanes undergo reduction to their corresponding amines, though the specific conditions and potential side products differ significantly based on their structural characteristics.

Table 2: Reduction Pathways for this compound vs Linear Nitroalkanes

Reduction Method This compound Product Linear Nitroalkanes Product Key Reaction Conditions
Catalytic Hydrogenation Cyclopentylamine Linear alkyl amine H₂, Raney nickel, elevated pressure [1]
Acidic Reduction Cyclopentylamine (good yield) Linear alkyl amine (good yield) Iron metal, hydrochloric acid [1]
Neutral Reduction N-Cyclopentylhydroxylamine N-Alkylhydroxylamine Zinc dust, ammonium chloride [1]
Selectivity Notes Potential steric hindrance at nitro-bearing carbon Minimal steric constraints Dependent on substrate accessibility

Experimental evidence demonstrates that this compound undergoes reduction to cyclopentylamine with moderate steric hindrance due to its cyclic structure, potentially requiring slightly more vigorous conditions compared to linear analogues [1]. The secondary nitro group in this compound may also influence the reduction pathway and kinetics compared to primary linear nitroalkanes. In contrast, linear nitroalkanes typically undergo smoother reduction under standard conditions, with the primary nitro group exhibiting faster reaction kinetics in many reduction systems. A particularly important distinction lies in the neutral reduction pathway—using zinc dust with ammonium chloride—which stops at the hydroxylamine stage for both systems, providing a synthetic intermediate with potential utility in further functionalization [1].

Hydrolysis and Carbonyl-Forming Reactions

The hydrolysis of nitroalkanes represents another significant transformation, with dramatic differences observed between primary and secondary nitroalkanes, and further modulation by cyclic versus linear structures. Primary nitroalkanes undergo acid-catalyzed hydrolysis to yield carboxylic acids and hydroxylamine, whereas secondary nitroalkanes typically produce ketones under appropriate conditions [1].

For this compound (a secondary nitroalkane), hydrolysis under strongly acidic conditions (85% sulfuric acid) typically leads to degradation products rather than clean hydrolysis, consistent with the behavior of other secondary nitroalkanes [1]. However, the aci-form of this compound, when generated under basic conditions and subsequently acidified, can produce cyclopentanone through the Nef reaction pathway, though yields may vary due to competing decomposition pathways. In contrast, linear primary nitroalkanes such as 1-nitropropane undergo efficient hydrolysis to carboxylic acids, providing a synthetic route from readily available nitroalkanes to valuable carboxylic acid precursors [1].

HydrolysisComparison cluster_linear Linear Primary Nitroalkanes cluster_cyclic This compound LinearNitro R-CH₂-NO₂ AcidHydrolysis 85% H₂SO₄ Heat LinearNitro->AcidHydrolysis CarboxylicAcid R-COOH AcidHydrolysis->CarboxylicAcid High yield Hydroxylamine NH₂OH AcidHydrolysis->Hydroxylamine CyclicNitro C₅H₉-NO₂ BaseTreatment 1. Base 2. H₂SO₄ CyclicNitro->BaseTreatment AcidOnly 85% H₂SO₄ Heat CyclicNitro->AcidOnly Cyclopentanone Cyclopentanone BaseTreatment->Cyclopentanone Moderate yield NitrousOxide N₂O BaseTreatment->NitrousOxide TarFormation Tar Products AcidOnly->TarFormation No clean hydrolysis

Diagram 1: Contrasting Hydrolysis Pathways for Linear Primary Nitroalkanes vs this compound

The divergent behavior illustrated in Diagram 1 highlights the critical importance of structural considerations when planning synthetic routes involving nitroalkane hydrolysis. While linear primary nitroalkanes provide reliable access to carboxylic acids through direct acid hydrolysis, this compound requires the two-step Nef reaction protocol to achieve conversion to the corresponding ketone (cyclopentanone), with direct acid treatment leading predominantly to decomposition products [1]. This fundamental difference in chemical behavior must be carefully considered when designing synthetic sequences for pharmaceutical applications.

Reactions with Carbon Nucleophiles and Cycloadditions

The α-position of nitroalkanes serves as an effective nucleophile when deprotonated, participating in carbon-carbon bond-forming reactions with various electrophiles. Both linear nitroalkanes and this compound engage in such reactions, but their steric and electronic profiles lead to distinct outcomes in terms of reactivity, stereoselectivity, and product distribution.

This compound has demonstrated particular utility in palladium-catalyzed [3+2] cycloadditions with trimethylenemethane (TMM) donors, enabling the construction of highly substituted cyclopentane frameworks with excellent enantioselectivity (up to 99% ee) when appropriate chiral ligands are employed [2]. This transformation provides access to molecular complexity with multiple contiguous stereocenters in a single synthetic operation, showcasing the special value of cyclic nitroalkanes in complex molecule synthesis. The reaction of β,β-disubstituted nitroalkenes (which can be derived from secondary nitroalkanes) with TMM donors generates nitrocyclopentanes containing quaternary stereocenters, a particularly challenging structural motif to access through alternative routes [2].

CycloadditionPathway Nitroalkene β,β-Disubstituted Nitroalkene PalladiumCatalyst Pd Catalyst Chiral Ligand Nitroalkene->PalladiumCatalyst TMMDonor TMM Donor TMMDonor->PalladiumCatalyst ReactionConditions Dioxane, 50°C PalladiumCatalyst->ReactionConditions Cycloadduct This compound with Three Stereocenters ReactionConditions->Cycloadduct High ee up to 99%

Diagram 2: Enantioselective Cycloaddition of Nitroalkenes Derived from Secondary Nitroalkanes

In contrast, linear nitroalkanes participate more readily in Henry reactions (nitroaldol condensations) with aldehydes and ketones, forming β-nitroalcohols that can be further transformed to valuable synthetic intermediates such as α-amino alcohols or carbonyl compounds [1]. The less sterically demanding environment around the nucleophilic carbon in linear nitroalkanes generally translates to faster reaction kinetics in such additions compared to this compound. Additionally, linear nitroalkanes have been successfully employed as thioacyl equivalents in the synthesis of thioamides and thiopeptides, demonstrating their versatile utility in synthetic chemistry [4].

Diagnostic Reactions and Functional Group Transformations

Several characteristic reactions allow researchers to distinguish between different classes of nitroalkanes and transform them based on their substitution patterns. The reaction with nitrous acid serves as a classical diagnostic tool: primary nitroalkanes form nitrolic acids that produce red solutions in alkali, secondary nitroalkanes like this compound generate pseudo-nitroles that give blue solutions in chloroform, while tertiary nitroalkanes show no reaction [1]. This diagnostic test provides a straightforward method for characterizing unknown nitroalkanes in drug discovery pipelines.

In terms of halogenation reactivity, both primary and secondary nitroalkanes undergo halogenation at the α-position under basic conditions, though the reaction proceeds more readily with less sterically hindered systems [1]. For instance, chloropicrin (CCl₃NO₂) is commercially produced through the chlorination of nitromethane, a primary nitroalkane with minimal steric constraints. This compound can undergo α-halogenation but typically requires more forcing conditions compared to linear primary nitroalkanes, again reflecting the steric influence of the cyclic framework.

The Nef reaction deserves special mention as it enables the conversion of both primary and secondary nitroalkanes to carbonyl compounds through a two-step process involving formation of the aci-nitro salt followed by acidification. For primary nitroalkanes, this pathway yields aldehydes, while secondary nitroalkanes like this compound produce ketones [1]. This transformation provides a valuable bridge between nitro chemistry and carbonyl chemistry, with particular utility in natural product synthesis and pharmaceutical development.

Synthetic Applications and Therapeutic Potential

Access to Bioactive Molecule Frameworks

The strategic value of this compound and linear nitroalkanes in drug development extends beyond their fundamental reactivity to their application in constructing therapeutically relevant molecular frameworks. This compound derivatives have been employed in the synthesis of enantioenriched cyclopentane structures with multiple stereocenters, which represent privileged scaffolds in medicinal chemistry due to their prevalence in bioactive molecules [2]. The ability to install up to three contiguous stereocenters in a single palladium-catalyzed cycloaddition operation demonstrates the remarkable synthetic potential of these cyclic systems.

Linear nitroalkanes have demonstrated significant utility as thioacyl equivalents for the direct synthesis of thioamides and thiopeptides [4]. This application is particularly valuable in pharmaceutical chemistry because thioamides serve as important amide bioisosteres that can enhance metabolic stability and biological activity of peptide-based therapeutics. The method enables efficient, mild thioacylation of various amines using nitroalkanes and elemental sulfur, providing access to diverse thioamides in high yields without epimerization of stereocenters—a critical consideration when working with chiral drug candidates [4].

Table 3: Pharmaceutical Applications of this compound vs Linear Nitroalkanes

Application Area This compound Utility Linear Nitroalkanes Utility
Cyclopentane Scaffold Synthesis Direct access to multi-substituted cyclopentanes with stereocontrol [2] Limited application for cyclic framework synthesis
Peptide Backbone Modification Moderate utility Excellent as thioacyl equivalents for thiopeptide synthesis [4]
Amino Alcohol Synthesis Indirect route via nitro reduction and hydrolysis Direct route via nitroaldol with aldehydes [1]
Carbonyl Compound Synthesis Ketones via Nef reaction or hydrolysis Carboxylic acids (primary) or aldehydes via Nef [1]
Structural Diversity Enantioselective synthesis of complex carbocycles [2] Broad substrate scope for thioamide formation [4]
Experimental Protocols for Key Transformations

Protocol 1: Palladium-Catalyzed [3+2] Cycloaddition for this compound Synthesis [2]

  • Reaction Setup: In a nitrogen-filled glovebox, combine Pd(dba)₂ (5 mol%), chiral phosphoramidite ligand (10 mol%), and anhydrous dioxane (0.15 M concentration).
  • Substrate Addition: Add β,β-disubstituted nitroalkene (1.0 equiv) and trimethylenemethane donor (1.6 equiv) to the reaction mixture.
  • Reaction Conditions: Heat the sealed tube at 50°C for 12-48 hours with continuous stirring.
  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify by flash chromatography on silica gel.
  • Typical Outcome: Enantioenriched nitrocyclopentanes (75-95% yield, 90-99% ee) with up to three contiguous stereocenters.

Protocol 2: Thioamide Synthesis from Linear Nitroalkanes [4]

  • Reaction Setup: Combine primary nitroalkane (1.0 equiv), amine (1.2 equiv), elemental sulfur S₈ (2.0 equiv), and Na₂S (2.0 equiv) in anhydrous THF.
  • Reaction Conditions: Stir at room temperature for 12-36 hours under nitrogen atmosphere.
  • Monitoring: Reaction progress can be monitored by TLC or LC-MS.
  • Workup: Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
  • Purification: Purify by recrystallization or flash chromatography.
  • Typical Outcome: Thioamides obtained in high yields (70-95%) without racemization of chiral centers.

Protocol 3: Nef Reaction for Carbonyl Compound Synthesis [1]

  • Step 1 - Salt Formation: Dissolve nitro compound (1.0 equiv) in methanol and add NaOH (1.1 equiv) at 0°C. Stir for 30 minutes.
  • Step 2 - Acidification: Slowly add the resulting nitronate salt solution to cold dilute H₂SO₄ (1M) at 0°C.
  • Workup: Extract the carbonyl product with dichloromethane, dry the organic layer, and concentrate.
  • Applications: Primary nitroalkanes yield aldehydes; secondary nitroalkanes (including this compound) yield ketones.

Conclusion and Research Outlook

The comprehensive comparison of this compound and linear nitroalkanes reveals a complementary reactivity landscape that offers synthetic chemists diverse strategic options for drug development. This compound demonstrates distinct advantages in stereoselective synthesis of complex carbocyclic frameworks, particularly through cycloaddition chemistry that enables efficient construction of molecular architectures with multiple stereocenters [2]. The constrained geometry of the cyclopentane ring introduces steric influences that can be harnessed for selective transformations, though this same feature may limit reactivity in certain contexts compared to more flexible linear analogues.

Linear nitroalkanes offer broader functional group compatibility in many transformations and have demonstrated remarkable utility as thioacyl equivalents for the synthesis of metabolically stabilized thiopeptide therapeutics [4]. Their generally higher reactivity in nucleophilic additions and substitutions, coupled with straightforward preparation methods, makes them versatile intermediates for diversity-oriented synthesis in drug discovery campaigns.

References

nitrocyclopentane Ames Salmonella assay mutagenicity

Author: Smolecule Technical Support Team. Date: February 2026

Mutagenicity Data Summary

Compound / Form Salmonella Strain Metabolic Activation (S9) Mutagenic Result Key Findings / Notes
Nitrocyclopentane (parent compound) [1] TA98, TA100, TA102 Not specified Not mutagenic or marginally mutagenic [1] The parent compound showed little to no activity.
Nitronate of this compound [1] [2] TA100, TA102 Not specified Significantly mutagenic [1] [2] The nitronate form is the more proximate mutagenic species [1].

Detailed Experimental Findings

The data indicates that the mutagenic potential of this compound is highly dependent on its chemical form.

  • Mutagenicity of the Nitronate: The nitronate form of this compound was found to be significantly mutagenic in strains TA100 and TA102 at concentrations of 10-80 µmoles/plate. This suggests that the nitronate, rather than the neutral parent this compound, is the more proximate mutagenic species. The study proposed that the slow rate at which secondary nitroalkane nitronates revert to their parent form at the assay's pH allows them to act as the direct mutagenic agent [1].
  • Lack of Mutagenicity of the Parent Compound: In contrast to its nitronate, the parent this compound compound was reported as not mutagenic or showed only marginal activity at the same concentration range in the tested strains [1]. This highlights a critical structure-activity relationship where the ionic nitronate form is key to the mutagenic effect.

Understanding the Ames Test Protocol

The Ames test is a widely used bacterial reverse mutation assay to identify substances that can cause genetic damage. The core protocol, as it relates to these findings, is summarized below.

A This compound (Parent Compound) B pH 7.7 Assay Conditions A->B Equilibrium C Nitronate Form B->C Forms D Salmonella TA100 & TA102 C->D Exposure E Mutation Reversion (his- to his+) D->E Causes F Colony Growth (Without Histidine) E->F Results in

The workflow illustrates the key steps, where the conversion of this compound to its nitronate form under assay conditions is a critical step leading to mutation.

Key Protocol Details
  • Tester Strains and Genetics: The assay uses specific Salmonella typhimurium strains with mutations in the histidine operon (his-) [3] [4].
    • TA100: Contains a base-pair substitution mutation and the R-factor plasmid pKM101, which enhances error-prone DNA repair [4].
    • TA102: Contains an A-T base pair mutation in the hisG gene and the pKM101 plasmid, making it sensitive to a broad spectrum of oxidizing mutagens and cross-linking agents [4].
  • Procedure: In the standard plate incorporation assay, bacteria are mixed with the test compound (e.g., this compound or its nitronate) and a soft agar overlay, then poured onto a minimal glucose agar plate. The trace of histidine allows only a few cell divisions, during which mutagenesis can occur. After the histidine is depleted, only bacteria that have reverted the his mutation (his+ revertants) can form visible colonies [3] [4].
  • Data Interpretation: A positive mutagenic response is typically concluded when there is a two-fold or greater increase in revertant colonies compared to the solvent control, and a clear dose-response relationship is observed [4].

Conclusion for Researchers

  • Risk Identification: this compound poses a genotoxic hazard due to its conversion to a mutagenic nitronate. This is a critical consideration in compound design and safety assessment.
  • Strain Selection: The mutagenicity is specifically detected in TA100 and TA102 strains. A complete screening battery should include these strains to avoid false negatives.
  • Mechanistic Insight: The activity is linked to the nitronate anion, a finding that may extend to other secondary nitroalkanes and inform structure-activity relationship (SAR) models [1].

References

Comparative Genotoxicity: Secondary vs. Primary Nitroalkanes

Author: Smolecule Technical Support Team. Date: February 2026

Experimental data from key studies demonstrate a clear distinction in the biological activity of secondary nitroalkanes compared to their primary counterparts, particularly in their ability to cause DNA damage and induce repair mechanisms.

The table below summarizes the comparative experimental findings:

Property / Assay Secondary Nitroalkanes Primary Nitroalkanes
DNA Repair Induction in Rat Hepatocytes (Unscheduled DNA Synthesis) Positive: All tested compounds (2-nitropropane, 2-nitrobutane, 3-nitropentane, etc.) induced significant DNA repair [1]. Negative: No significant DNA repair induction was observed [1].
Activation by Aryl Sulfotransferase Positive: The nitronate forms served as substrates for enzyme-catalyzed production of oxidized guanosine derivatives in vitro [1]. Negative: Did not serve as substrates for the enzyme [1].
Hepatocarcinogenicity in Male F344 Rats Positive: 2-nitrobutane and 3-nitropentane produced a highly significant incidence of liver cancer with metastases [1]. Negative: 1-nitrobutane was not carcinogenic in the same assay [1].
Mutagenicity in Ames Test (Salmonella assay) Generally show mutagenic activity, which is related to their metabolic activation to DNA-damaging species [2]. Typically show little to no mutagenic activity in the same tests [2].

Detailed Experimental Data and Protocols

For researchers seeking to replicate or understand the foundational studies, here is a detailed breakdown of the key methodologies and findings.

DNA Repair Induction Assay (Unscheduled DNA Synthesis in Rat Hepatocytes)
  • Objective: To determine the capacity of nitroalkanes to cause DNA damage that triggers the cell's repair mechanisms [1].
  • Protocol Summary:
    • Cell Isolation: Hepatocytes (liver cells) are isolated from rats.
    • Treatment: The cells are exposed to the test nitroalkane compound.
    • Measurement: DNA repair is quantified by measuring the incorporation of tritiated thymidine ([3H]dThd) into the DNA of non-dividing cells. This "unscheduled" synthesis is a direct indicator of excision repair following DNA damage [1].
  • Key Results: The study found that all secondary nitroalkanes tested induced significant DNA repair synthesis. In contrast, none of the primary nitroalkanes (1-nitropropane, 1-nitrobutane, 1-nitropentane, 1-nitroheptane) showed this effect [1].
Metabolic Activation by Aryl Sulfotransferase
  • Objective: To investigate the enzymatic mechanism behind the metabolic activation of secondary nitroalkanes into DNA-damaging species [1].
  • Protocol Summary:
    • Enzyme Preparation: Partially purified aryl sulfotransferase from rat liver is used.
    • Reaction Mixture: The enzyme is incubated with guanosine and the nitronate form (anion) of the nitroalkane.
    • Analysis: The formation of mutagenic guanosine adducts, specifically 8-aminoguanosine and 8-oxoguanosine, is measured, indicating the generation of a reactive nitrenium ion or other oxidizing species from the secondary nitroalkane [1].
  • Key Results: The nitronates of secondary nitroalkanes, but not primary ones, served as substrates for this bioactivation pathway [1].

The following diagram illustrates the proposed pathway from nitroalkane exposure to DNA damage and repair, based on the experimental findings:

G SecondaryNitroalkane Secondary Nitroalkane NitronateAnion Nitronate Anion SecondaryNitroalkane->NitronateAnion Deprotonation ArylSulfotransferase Aryl Sulfotransferase Activation NitronateAnion->ArylSulfotransferase ReactiveSpecies Reactive Species (e.g., Nitrenium Ion) ArylSulfotransferase->ReactiveSpecies DNADamage Oxidative DNA Damage ReactiveSpecies->DNADamage 8-oxoguanosine Formation DNARepair Induction of DNA Repair Pathways DNADamage->DNARepair Triggers

Implications for Research and Drug Development

For professionals in drug development and toxicology, these findings highlight critical considerations:

  • Toxicological Risk Assessment: Secondary nitroalkanes should be treated as a potential class of genotoxic carcinogens [1]. Their presence as impurities in synthetic intermediates or their potential formation in vivo from prodrugs requires careful evaluation.
  • Mechanistic Insight: The unique toxicity of secondary nitroalkanes is linked to their ability to form a stable nitronate anion, which is a key substrate for enzymatic activation into DNA-damaging species. This property is sterically hindered in primary nitroalkanes [1] [3].
  • Experimental Design: When working with this class of compounds, standard genotoxicity batteries (Ames test, micronucleus assay) may not be sufficient. More specific investigations into DNA repair induction and oxidative DNA damage could be warranted.

Finding More Recent Research

The core data on DNA repair induction is established but dated. To find more current information, you might:

  • Search for recent toxicological profiles of specific nitroalkanes of interest in regulatory databases.
  • Explore modern mechanistic studies that use advanced techniques (e.g., -omics approaches) to study the cellular response to these compounds.
  • Investigate contemporary applications of nitroalkanes in synthesis, where their safe handling and potential biological activity remain relevant [4].

References

nitrocyclopentane nitronate biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

Nitrocyclopentane nitronate is an anionic form (nitronate) derived from this compound. The table below summarizes its key identifiers.

Property Description
Chemical Name This compound nitronate [1]
Molecular Formula C5H8NO2- [1]
PubChem CID 197165 [1]
Parent Compound This compound (CAS 2562-38-1) [2] [3] [4]

The parent compound, This compound, is a liquid with the following characteristics [2] [3] [4]:

  • Molecular Weight: 115.13 g/mol
  • Boiling Point: 180 °C
  • Density: 1.086 g/mL at 25 °C
  • Flash Point: 67 °C

Reported Biological Activity

Available data on biological effects is very limited and comes from studies on the parent this compound:

  • Mutagenicity: The nitronate form of this compound was found to be mutagenic in Salmonella strains TA100 and TA102 [2] [4].
  • DNA Repair: this compound was examined for its ability to induce DNA repair in rat hepatocytes [2] [4].

The search results do not provide further details on experimental protocols, quantitative data, or specific signaling pathways related to this activity.

Signaling Pathway Context

While the specific signaling pathways for this compound nitronate are not described in the search results, the diagram below illustrates a generic signal transduction pathway for context. This is a common framework through which extracellular signals trigger intracellular responses [5].

G Extracellular Signal\n(Ligand) Extracellular Signal (Ligand) Membrane Receptor Membrane Receptor Extracellular Signal\n(Ligand)->Membrane Receptor Intracellular\nSignal Transduction Intracellular Signal Transduction Membrane Receptor->Intracellular\nSignal Transduction Cellular Response\n(e.g., Gene Expression) Cellular Response (e.g., Gene Expression) Intracellular\nSignal Transduction->Cellular Response\n(e.g., Gene Expression)

References

nitrocyclopentane hepatotoxicity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Nitrocyclopentane

The table below summarizes the basic chemical identification and physical properties of this compound, as listed in a chemical supplier's database [1].

Property Value / Description
CAS Number 2562-38-1 [1]
Molecular Formula C5H9NO2 [1]
Molecular Weight 115.13 g/mol [1]
Synonym Cyclopentane, nitro [1]
IUPAC Name This compound [1]
Density 1.082 [1]
Boiling Point 179°C to 180°C [1]
Flash Point 67°C (152°F) [1]

Insights on Hepatotoxicity Assessment

While no specific data was found for this compound, the search results provide a framework for how drug-induced liver injury (DILI) is generally studied, which you can use as a guide for your own investigations.

  • Mechanisms of Hepatotoxicity: Drug-induced liver injury is categorized as either intrinsic (predictable and dose-dependent) or idiosyncratic (unpredictable and not dose-dependent) [2]. A key mechanism involves the drug's metabolism by liver enzymes (like cytochrome P450), which can generate reactive metabolites. If these metabolites are not properly detoxified, they can cause oxidative stress and bind to cellular proteins, leading to cell damage [3].
  • Assessment Methods: Modern approaches to screen for hepatotoxicity early in drug development often use in vitro metabolomics [4]. This method involves treating human-relevant liver models (like hepatocytes) with a compound and then using mass spectrometry to analyze changes in the full set of cellular metabolites. This can reveal disturbed metabolic pathways that signal potential liver damage [4].

Proposed Experimental Pathway

Given the lack of direct data, here is a generalized experimental protocol based on current methodologies for assessing the hepatotoxic potential of a new compound like this compound [4].

Step Action Purpose & Details
1. Model System Use human hepatocyte cell lines (e.g., HepG2) or primary hepatocytes. To provide a human-relevant experimental model that can metabolize compounds and exhibit toxic responses.
2. Dosing Expose cells to a range of concentrations of this compound. To determine dose-dependent effects. Include a negative control (vehicle only) and a positive control (a known hepatotoxin).
3. Metabolite Extraction At set time points, collect intracellular material and extracellular culture media. To capture the "metabolome" (all small molecules) reflecting the biochemical state of the cells.
4. Data Acquisition Analyze samples using LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry). To precisely identify and quantify hundreds to thousands of metabolites.
5. Data Analysis Use bioinformatics tools to identify metabolites with significantly altered levels. To map these metabolites to specific biochemical pathways (e.g., glutathione synthesis, energy metabolism) that are disrupted.

The workflow for this in vitro metabolomics approach can be visualized as follows:

HepatotoxicityWorkflow start Start Hepatotoxicity Assessment model In Vitro Liver Model (Human Hepatocytes) start->model expose Expose to This compound model->expose collect Collect Samples (Cells & Media) expose->collect analyze Metabolomic Analysis (LC-MS/GC-MS) collect->analyze process Data Preprocessing & Statistical Analysis analyze->process interpret Biological Interpretation (Pathway Analysis) process->interpret assess Assess Hepatotoxic Potential interpret->assess

Key Considerations for Your Research

To build a robust assessment of this compound, consider these factors highlighted in the literature:

  • Risk Factors: Be aware that host factors like genetic polymorphisms in metabolic enzymes (e.g., N-acetyltransferase 2), age, pre-existing liver disease, and alcohol consumption can influence individual susceptibility to hepatotoxicity [2] [3].
  • Causality Assessment: If liver injury is observed, standardized scales like the Roussel Uclaf Causality Assessment Method (RUCAM) are used in clinical settings to determine the likelihood that a specific drug caused the damage [2].

References

Comprehensive Efficiency Comparison of Nitro Group Transformations for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Nitro Group Reduction Efficiency Comparison

The table below summarizes efficiency data for catalytic reduction of nitro compounds, a critical transformation for aniline synthesis in pharmaceutical intermediates.

Table 1: Efficiency Comparison of Catalytic Reduction Methods

Catalyst System Substrate Conditions Yield (%) Key Findings Reference
3% Pt/SiO₂-AlPO₄ Aromatic nitro compounds Hydrogenation High Electron-withdrawing groups stabilize nitrene intermediate, increasing rate [1]
Ni-skeleton, 5% Ir/C Chloronitrobenzene Hydrogenation - Chlorophenylhydroxylamine as main intermediate; starting compound has higher adsorptive capacity [1]
Fe powder, AcOH Nitrobenzo-2,1,3-thiadiazoles 30°C High Selective reduction to aminobenzothiadiazoles without heterocyclic degradation [2]
Zn, AcOH Nitrobenzo-2,1,3-thiadiazoles - - Complete reduction of both nitro group and thiadiazole ring [2]
Na formate, N-methylpyrrolidone Aromatic nitro compounds - Good Effective reducing system for nitro groups [2]
Sn chloride Aromatic ring with chloro/cyano groups - Good Selective reduction of nitro group in polyfunctional molecules [2]
Dry Na sulfide, ethanol Aromatic vs alkyl nitro groups - Good Selective reduction of aromatic nitro group over alkyl nitro group [2]
Fe carbonyl complexes Aromatic nitro compounds - Good Specialized reducing agents [2]
Polymer-supported Pd reagents Aromatic nitro compounds - Good Recyclable catalyst system [2]

The classical Haber-Lukashevich mechanism [1] outlines the pathway for catalytic nitro group reduction, progressing through nitroso and hydroxylamine intermediates. This mechanism is detailed in Figure 1 below.

HaberLukashevichPathway Nitro Group Reduction Pathway Nitrobenzene Nitrobenzene Nitrosobenzene Nitrosobenzene Nitrobenzene->Nitrosobenzene +2[H] Phenylhydroxylamine Phenylhydroxylamine Nitrosobenzene->Phenylhydroxylamine +2[H] Aniline Aniline Phenylhydroxylamine->Aniline +2[H]

Figure 1: Classical Haber-Lukashevich reduction pathway for nitrobenzene to aniline via nitrosobenzene and phenylhydroxylamine intermediates [1].

Radical-Mediated Nitro Transformations Efficiency

Radical reactions involving nitro groups provide efficient access to diverse nitro-containing compounds and heterocycles important in pharmaceutical synthesis.

Table 2: Efficiency Comparison of Radical-Mediated Nitro Transformations

Transformation Type Reagent System Substrate Yield (%) Selectivity Reference
Halo-nitration Fe(NO₃)₃·9H₂O, Cl⁻ salt Alkenes Good Broad substrate scope [3]
Nitration to nitroalkenes Fe(NO₃)₃, TEMPO Olefins Good Excellent E-selectivity [3]
Remote C-H nitration Fe(NO₃)₃·9H₂O 8-Aminoquinoline amides Good Regioselective C5-nitration [3]
Nitration-cyclization Fe(NO₃)₃·9H₂O Arene-alkynes Good 9-Nitrophenanthrenes formation [3]
Nitration-cyclization Fe(NO₃)₃·9H₂O 1,6-Diynes Low Cyclic gem-dinitro compounds [3]
Nitration-debromination Fe(NO₃)₃/TEMPO or dioxane β-Bromo-β-nitrostyrenes Good Stereoselective β-fluoro-β-nitrostyrenes [3]
Radical-radical coupling Fe(NO₃)₃ Sulfonyl hydrazides/aldehydes Good Biarylsulfonylnitromethane formation [3]

The versatility of nitro group transformations stems from the ability of nitro compounds to serve as precursors to various functional groups, as shown in Figure 2 below.

NitroGroupTransformations Nitro Group Transformation Pathways cluster_reduction Reduction Pathways cluster_radical Radical Pathways Nitroalkane Nitroalkane Amine Amine Nitroalkane->Amine Catalytic Reduction Oxime Oxime Nitroalkane->Oxime Acid/Base Treatment Alkene Alkene Nitroalkane->Alkene Dehydration Nitrone Nitrone Nitroalkane->Nitrone Oxidation Alcohol Alcohol Nitroalkane->Alcohol Nef Reaction NitroRadical NitroRadical Nitroalkane->NitroRadical Radical Initiation NitrileOxide NitrileOxide Nitroalkane->NitrileOxide Dehydration Isoxazoline Isoxazoline NitroRadical->Isoxazoline Cycloaddition

Figure 2: Diverse transformation pathways available from nitro compounds, including reduction to amines and radical-mediated reactions to form heterocycles [3] [2].

Detailed Experimental Protocols

Protocol 1: Fe-Catalyzed Halo-Nitration of Alkenes
  • Reagents: Alkene substrate, Fe(NO₃)₃·9H₂O (nitro radical source), chloride salt (e.g., NaCl, 1.5 equiv)
  • Conditions: Reaction conducted in appropriate solvent at 80-100°C for 2-8 hours [3]
  • Mechanism: NO₂ radical adds to alkene, generating terminal radical trapped by chlorine atom
  • Workup: Standard aqueous workup, purification by column chromatography
  • Applications: Production of α-chloronitroalkanes or chloro-cyclonitroalkanes with broad substrate scope
Protocol 2: Selective Nitration of Olefins to Nitroalkenes
  • Reagents: Olefin substrate, Fe(NO₃)₃ (nitro source), TEMPO (hydrogen radical acceptor)
  • Conditions: Thermal conditions to generate nitro radical, 80°C, inert atmosphere [3]
  • Mechanism: Nitro radical addition to olefin generates secondary/benzylic radical, TEMPO accepts hydrogen radical
  • Workup: Chromatographic purification
  • Applications: Production of aromatic, aliphatic, and heteroaromatic nitroalkenes with excellent E-selectivity; applicable to late-stage functionalization of drug-like molecules
Protocol 3: Catalytic Reduction on Supported Platinum
  • Reagents: Nitro compound substrate, 3% Pt/SiO₂-AlPO₄ catalyst, hydrogen gas
  • Conditions: Hydrogen pressure (1-5 atm), room temperature to 50°C [1]
  • Mechanism: Nitrene intermediate formation; electron-withdrawing groups stabilize intermediate and increase reaction rate
  • Workup: Catalyst filtration, product isolation
  • Applications: Selective reduction of aromatic nitro compounds to anilines; rate affected by substituent electronic effects

Key Efficiency Considerations for Drug Development

  • Functional Group Tolerance: Iron-mediated radical nitrations show excellent functional group tolerance compared to traditional acidic nitration systems [3]

  • Regioselectivity: Recent methods enable regioselective remote C-H nitration (e.g., C5-position of 8-aminoquinoline amides) [3]

  • Stereoselectivity: Radical nitration-debromination sequences can produce stereoselective β-fluoro-β-nitrostyrenes through cyclic bromo-radical intermediates [3]

  • Green Chemistry: Iron nitrate is preferred over nitrogen dioxide gas for convenience and safety; water and nitrogen generated as only byproducts in some systems [3]

References

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XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2562-38-1

Dates

Last modified: 08-16-2023

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